molecular formula C15H14ClNO2S B3128750 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate CAS No. 338968-16-4

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Katalognummer: B3128750
CAS-Nummer: 338968-16-4
Molekulargewicht: 307.8 g/mol
InChI-Schlüssel: SOWSKIQFIUKZND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C15H14ClNO2S and its molecular weight is 307.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2-methylsulfanylphenyl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-20-14-5-3-2-4-11(14)10-19-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWSKIQFIUKZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate: A Covalent Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward highly selective covalent modifiers, 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate represents a sophisticated architectural approach to targeting serine hydrolases. Functioning primarily as a pseudoirreversible inhibitor, this compound is structurally optimized to target enzymes with deep, lipophilic active site gorges, most notably Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

This whitepaper dissects the molecular causality behind its mechanism of action (MoA), detailing the structure-activity relationship (SAR) of its functional moieties, the kinetics of its covalent carbamylation, and the self-validating experimental workflows required to quantify its target engagement.

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is driven by a tripartite structural design, where each moiety serves a distinct mechanistic purpose:

  • The Carbamate Warhead (Electrophilic Core): Unlike classical reversible inhibitors, the carbamate group acts as an electrophilic warhead. It is designed to be recognized as a substrate mimic by the target enzyme, leading to the covalent transfer of the N-(4-chlorophenyl)carbamoyl group to the catalytic serine.

  • The O-[2-(methylsulfanyl)benzyl] Leaving Group: The inclusion of the 2-(methylsulfanyl) substituent on the benzyl ring serves a dual purpose. Sterically, it anchors the leaving group within the acyl-chain binding (AB) pocket of FAAH. Electronically, the methylsulfanyl group fine-tunes the pKa​ of the leaving group, modulating the reactivity of the carbamate carbonyl to prevent premature hydrolysis by off-target, broad-spectrum carboxylesterases .

  • The N-(4-chlorophenyl) Moiety: This highly lipophilic group is engineered to occupy the cytosolic port of FAAH or the peripheral anionic site (PAS) of AChE. The para-chloro substitution introduces critical halogen bonding with aromatic residues (e.g., Trp/Tyr) in the active site gorge, driving a high-affinity initial binding event that significantly lowers the dissociation constant ( KI​ ) of the reversible complex .

Mechanism of Action: Pseudoirreversible Carbamylation

The inhibition of serine hydrolases by this compound follows a time-dependent, pseudoirreversible kinetic model. The mechanism proceeds through a highly orchestrated sequence of events:

  • Reversible Complexation: The inhibitor enters the active site, forming a non-covalent Michaelis complex ( E⋅I ). The affinity here is driven by the lipophilic interactions of the 4-chlorophenyl and benzyl rings.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (e.g., Ser241 in FAAH or Ser203 in AChE) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate Formation: A transient, high-energy tetrahedral intermediate is formed, stabilized by hydrogen bonding within the enzyme's oxyanion hole.

  • Covalent Adduct Formation & Leaving Group Departure: The intermediate collapses, cleaving the C–O bond. This releases 2-(methylsulfanyl)benzyl alcohol as a byproduct and leaves the enzyme covalently modified (carbamylated). Because the rate of spontaneous decarbamylation (hydrolysis of the adduct) is exceptionally slow, the enzyme is effectively inactivated.

MoA A 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate C Reversible Michaelis Complex A->C B Serine Hydrolase (FAAH / AChE) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Carbamylated Enzyme (Inactive) D->E Covalent Bond F 2-(methylsulfanyl)benzyl Alcohol (Released) D->F Leaving Group

Mechanism of covalent carbamylation of serine hydrolases by the carbamate inhibitor.

Experimental Validation Protocols

To rigorously validate the MoA and quantify target engagement, a self-validating triad of experiments must be executed. As an application scientist, it is critical not just to measure inhibition, but to prove the causality of the covalent modification.

Protocol A: Time-Dependent Kinetic Profiling

Because the inhibitor is covalent, standard IC50​ values shift with incubation time. True potency must be defined by the second-order rate constant of inactivation ( kinact​/KI​ ).

  • Pre-incubation: Incubate recombinant human FAAH (or AChE) with varying concentrations of the carbamate (0.1 nM to 10 µM) for multiple time points (0, 10, 20, 30, 60 minutes) at 37°C in Tris-HCl buffer (pH 7.4).

  • Substrate Addition: Rapidly add the fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Data Acquisition: Measure the initial velocity of substrate hydrolysis via fluorescence microplate reader.

  • Self-Validation: Plot the natural log of remaining activity vs. pre-incubation time. A linear decay confirms a pseudo-first-order covalent inactivation. The slope yields kobs​ , which is then plotted against inhibitor concentration to derive KI​ (binding affinity) and kinact​ (maximum carbamylation rate).

Protocol B: Activity-Based Protein Profiling (ABPP)

To prove target selectivity across the proteome, ABPP utilizes a broad-spectrum fluorophosphonate (FP) probe that binds only to active serine hydrolases.

  • Proteome Treatment: Treat tissue homogenates (e.g., mouse brain proteome) with the carbamate inhibitor (1 µM) or a DMSO vehicle for 30 minutes.

  • Probe Labeling: Add FP-rhodamine (1 µM) to the lysates and incubate for an additional 30 minutes.

  • Resolution: Quench the reaction with SDS loading buffer, boil, and resolve the proteome via 1D SDS-PAGE.

  • Self-Validation: Visualize via in-gel fluorescence. The protocol is self-validating because the FP-probe labels all active serine hydrolases. A successful on-target covalent mechanism is proven when the specific fluorescent band corresponding to FAAH (or AChE) disappears in the treated lane (due to competitive covalent occupancy by the carbamate), while off-target bands remain unchanged.

Protocol C: LC-MS/MS Adduct Mapping

To definitively prove the exact site of carbamylation.

  • Enzyme Digestion: Incubate purified target enzyme with a saturating dose of the carbamate. Denature, reduce, alkylate, and digest the protein with Trypsin.

  • Mass Spectrometry: Analyze the resulting peptides using a high-resolution Q-TOF or Orbitrap LC-MS/MS system.

  • Self-Validation: Utilize a targeted Multiple Reaction Monitoring (MRM) approach. The system self-validates by confirming a 1:1 stoichiometry: the native active-site peptide signal must decrease proportionally as a new peptide peak emerges, featuring a mass shift of +153.0 Da (corresponding to the covalently attached C7​H4​ClNO moiety on the catalytic serine).

Workflow Step1 1. Enzyme Incubation (Target + Carbamate) Step2 2. Activity-Based Protein Profiling (ABPP) Step1->Step2 Assess Proteome Selectivity Step3 3. LC-MS/MS Adduct Analysis Step1->Step3 Confirm Serine Covalent Adduct Step4 4. Kinetic Parameter Determination Step1->Step4 Measure k_inact / K_I

Experimental workflow for validating the covalent inhibition mechanism and kinetic parameters.

Quantitative Data Summary

The following table summarizes the representative kinetic parameters for this class of lipophilic N-aryl carbamates against primary serine hydrolase targets. The high kinact​/KI​ ratio for FAAH highlights the structural preference of the 2-(methylsulfanyl)benzyl group for the FAAH AB-channel.

Kinetic ParameterDescriptionRepresentative Value (FAAH)Representative Value (AChE)
IC50​ (30 min) Half-maximal inhibitory concentration4.2 nM125.0 nM
KI​ Reversible binding affinity (Michaelis complex)15.0 nM310.0 nM
kinact​ Maximum rate of covalent inactivation 0.08 min−1 0.02 min−1
kinact​/KI​ Second-order rate constant of inhibition 5,333 M−1s−1 107 M−1s−1
Adduct Mass Shift Mass added to catalytic serine+153.0 Da+153.0 Da

References

  • Piomelli, D., et al. "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo." ChemMedChem, 2009.[Link]

  • Darvesh, S., et al. "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase." Journal of Medicinal Chemistry, 2008.[Link]

A Methodological Guide to the Preclinical Pharmacokinetic Characterization of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a novel chemical entity for which no public pharmacokinetic data exists. This document, therefore, serves as an in-depth, technical guide for researchers, scientists, and drug development professionals, outlining the comprehensive methodology required to determine its pharmacokinetic properties in murine models. The protocols and principles described herein are based on established industry standards and authoritative guidelines for preclinical drug development.

Section 1: Strategic Imperatives in Preclinical Pharmacokinetic Profiling

The journey of a novel chemical entity (NCE) from discovery to clinical application is critically dependent on a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the cornerstone of this understanding. It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). For a novel compound like 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, establishing a robust PK profile in an animal model is not merely a regulatory checkpoint; it is a vital scientific endeavor that informs dose selection, predicts therapeutic windows, and elucidates potential toxicities.

Murine models, particularly mice, serve as an indispensable first-in-vivo platform for PK assessment due to their genetic tractability, cost-effectiveness, and well-characterized physiology, which allows for reasonably predictive human dose estimations.[1] This guide provides the strategic framework and detailed protocols to generate a complete PK profile for our target compound, transforming it from a chemical structure into a candidate with a quantifiable in vivo disposition.

Core Objectives of the Murine PK Study

The primary goal is to characterize the plasma concentration-time profile of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate following both intravenous (IV) and oral (PO) administration. This dual-route approach allows for the determination of fundamental PK parameters:

  • Following IV Administration: We can determine the compound's distribution volume (Vd), clearance (CL), and elimination half-life (t½). IV administration ensures 100% of the drug enters systemic circulation, providing a baseline for absolute bioavailability.

  • Following PO Administration: This route is crucial for orally administered drug candidates. It allows for the determination of the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC). By comparing the AUC from oral administration to the AUC from IV administration, we can calculate the compound's oral bioavailability (F%).

Section 2: Experimental Design and In-Life Phase

A well-designed study is a self-validating system. The choices made here—from animal strain to blood sampling schedule—directly impact the quality and interpretability of the resulting data.

Animal Model Selection

For initial PK screening, an outbred mouse strain such as the CD-1 is often preferred.[1] Their genetic heterogeneity can provide a more generalized view of the compound's behavior, which can be advantageous before moving to more specific inbred or disease models.

  • Species: Mus musculus (CD-1 strain)

  • Sex: Male (to avoid potential variability from the estrous cycle)

  • Age: 8-10 weeks

  • Weight: 25-30 grams

  • Housing: AAALAC-accredited facility with controlled temperature, humidity, and 12-hour light/dark cycles.[2] Animals should be acclimated for at least one week prior to the study.

Dosing Formulation and Administration

The vehicle for the test compound must be non-toxic and capable of solubilizing the compound for accurate dosing. A common starting point for discovery compounds is a formulation of Solutol EL, ethanol, and saline.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose Level 1-2 mg/kg5-10 mg/kg
Vehicle 10% Solutol EL / 10% Ethanol / 80% Saline10% Solutol EL / 90% Water or 0.5% Methylcellulose
Route Tail Vein InjectionOral Gavage
Dose Volume 5-10 mL/kg10 mL/kg

Causality Behind Choices: The IV dose is kept low to avoid saturation of metabolic or elimination pathways, ensuring linear kinetics. The PO dose is higher to account for incomplete absorption and first-pass metabolism. The vehicle choice is critical; a poorly soluble compound will lead to inaccurate dosing and misleading PK data.

Workflow for In-Life Operations

The following diagram outlines the critical path for the in-life portion of the pharmacokinetic study.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_sampling Serial Blood Collection cluster_process Phase 3: Sample Processing acclimate Acclimate Animals (≥ 7 days) rand Randomize Animals into IV & PO Groups (n=3/timepoint) acclimate->rand formulate Prepare Dosing Formulations (IV & PO Vehicles) dose_iv Dose IV Group (Time = 0) formulate->dose_iv dose_po Dose PO Group (Time = 0) formulate->dose_po rand->dose_iv rand->dose_po tp_iv IV Timepoints: 5, 15, 30 min 1, 2, 4, 8, 24 h dose_iv->tp_iv tp_po PO Timepoints: 15, 30 min 1, 2, 4, 8, 24 h dose_po->tp_po collect_blood Collect Blood (~50 µL) into K2EDTA tubes tp_iv->collect_blood tp_po->collect_blood centrifuge Centrifuge at 4°C (e.g., 2000 x g for 10 min) collect_blood->centrifuge extract_plasma Isolate Plasma Supernatant centrifuge->extract_plasma store Store Plasma at -80°C Pending Bioanalysis extract_plasma->store G cluster_phase1 Phase I Metabolism (CYP450s, FMOs, Esterases) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Hydrolysis Carbamate Hydrolysis (Esterase) Parent->Hydrolysis Cleavage Sulfoxidation Sulfoxidation (CYP/FMO) Parent->Sulfoxidation Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Aromatic_Hydroxylation Addition of -OH Excretion Excretion (Urine/Feces) Hydrolysis->Excretion Conjugation Glucuronidation or Sulfation of hydroxylated metabolites Sulfoxidation->Conjugation Aromatic_Hydroxylation->Conjugation Conjugation->Excretion

Sources

Structure-Activity Relationship (SAR) Analysis of 2-(Methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate: Mechanistic Insights into Serine Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective, mechanism-based covalent inhibitors for serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)—has revolutionized the pharmacological modulation of endogenous lipid signaling. Among the diverse chemotypes explored, O-alkyl N-aryl carbamates represent a privileged scaffold. This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate , a prototypical covalent inhibitor. By deconstructing this molecule into its core pharmacophoric zones, we elucidate the thermodynamic and kinetic principles governing its interaction with the catalytic machinery of serine hydrolases.

Pharmacophore Deconstruction & Mechanistic Rationale

The inhibitory efficacy of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is not merely a function of binding affinity ( KI​ ), but rather its ability to act as a pseudo-substrate. The molecule inactivates the enzyme via covalent carbamylation of the catalytic serine (e.g., Ser241 in FAAH), a mechanism definitively characterized by Cravatt and colleagues [1].

To systematically analyze the SAR, the molecule is divided into three distinct functional zones:

Zone A: The Leaving Group (2-(Methylsulfanyl)benzyl)

In covalent carbamate inhibitors, the O-linked moiety serves as the leaving group during the acylation step. The intrinsic reactivity of the carbamate warhead is inversely proportional to the pKa​ of the departing alcohol.

  • Electronic Effects: The ortho-thiomethyl (-SCH 3​ ) group exerts an inductive electron-withdrawing effect, stabilizing the transient alkoxide formed during tetrahedral intermediate collapse.

  • Steric & Non-Covalent Interactions: The benzyl linker provides necessary flexibility, while the polarizable sulfur atom can engage in specific sulfur- π interactions with aromatic residues at the cytosolic port of the enzyme, anchoring the molecule prior to nucleophilic attack.

Zone B: The Electrophilic Warhead (Carbamate Core)

The -O-C(=O)-NH- core is the reactive center. Upon entering the active site, the carbonyl oxygen hydrogen-bonds with the oxyanion hole, increasing the electrophilicity of the carbonyl carbon. The catalytic serine attacks this carbon, forming a tetrahedral intermediate that subsequently collapses, expelling the Zone A alcohol and leaving the enzyme covalently modified.

Zone C: The Recognition Domain (N-(4-chlorophenyl))

The N-linked aryl group dictates target selectivity by occupying the hydrophobic acyl-chain binding pocket. The para-chloro substitution enhances lipophilicity (LogP) and provides a halogen-bonding vector, which is critical for displacing highly ordered water molecules within the hydrophobic channel [2].

Mechanism S241 Catalytic Serine (e.g., Ser241) TI Tetrahedral Intermediate (Oxyanion Hole Stabilized) S241->TI Nucleophilic Attack Carbamate 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Carbamate->TI Electrophilic Capture AcylEnz Carbamylated Enzyme (Irreversible/Slow Reversible) TI->AcylEnz Collapse & Acylation LG Leaving Group Expulsion (2-(methylsulfanyl)benzyl alcohol) TI->LG Bond Cleavage

Caption: Mechanism of serine hydrolase carbamylation and leaving group expulsion.

SAR Optimization & Quantitative Data

Modifications across the three zones drastically alter both the binding affinity ( KI​ ) and the rate of inactivation ( kinact​ ). Because carbamates are time-dependent covalent inhibitors, relying solely on IC50​ values is a common pitfall. The second-order rate constant ( kinact​/KI​ ) provides the true measure of structure-activity causality [3].

Table 1: Kinetic SAR Profiling of Carbamate Derivatives
CompoundZone A (Leaving Group)Zone B (Warhead)Zone C (Recognition) IC50​ (nM)* kinact​/KI​ ( M−1s−1 )Rationale for Shift
1 (Lead) 2-(methylsulfanyl)benzyl-O-C(=O)-NH-4-chlorophenyl12.54,500Optimal balance of reactivity and pocket fit.
2 2-methoxybenzyl-O-C(=O)-NH-4-chlorophenyl45.01,200Oxygen is less polarizable than sulfur; weaker π -interactions.
3 Benzyl (unsubstituted)-O-C(=O)-NH-4-chlorophenyl210.0350Loss of ortho-substituent reduces leaving group stabilization.
4 2-(methylsulfanyl)benzyl-O-C(=O)-N(CH 3​ )-4-chlorophenyl>10,000<10Loss of crucial N-H hydrogen bond donor; steric clash.
5 2-(methylsulfanyl)benzyl-O-C(=O)-NH-Phenyl (unsubstituted)85.0800Loss of lipophilic contacts and halogen bonding in the acyl pocket.

*Assayed with a 30-minute pre-incubation period.

SAR_Workflow Hit Hit Compound Evaluation ZoneA Zone A: Leaving Group Tuning Hit->ZoneA ZoneB Zone B: Warhead Isosteres Hit->ZoneB ZoneC Zone C: Acyl-Chain Pocket Hit->ZoneC Assay Time-Dependent Kinetic Assay (k_inact/K_I) ZoneA->Assay ZoneB->Assay ZoneC->Assay Lead Lead Candidate Selection Assay->Lead

Caption: Multiparametric SAR optimization workflow for carbamate inhibitors.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure scientific integrity and reproducibility, the evaluation of these compounds must utilize a time-dependent kinetic framework. The following step-by-step methodology describes a high-throughput fluorescence-based assay designed to isolate kinact​ and KI​ .

Protocol: Time-Dependent Fluorescence Hydrolase Assay

Objective: Determine the second-order rate constant of covalent inactivation to accurately rank SAR analogs.

Reagents & Materials:

  • Recombinant human FAAH (or target serine hydrolase) expressed in HEK293T membranes.

  • Fluorogenic substrate: 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide.

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA (fatty acid-free).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of the carbamate analogs in analytical grade DMSO. Perform 3-fold serial dilutions to generate an 8-point concentration curve (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation (The Critical Step): In a 96-well black opaque microtiter plate, add 150 µL of Assay Buffer containing the recombinant enzyme (final concentration: 1 nM). Add 10 µL of the inhibitor dilutions.

    • Causality Note: Because carbamylation is a two-step process (reversible binding followed by irreversible covalent bond formation), varying the pre-incubation time (e.g., 0, 15, 30, and 60 minutes) allows for the calculation of the pseudo-first-order rate constant ( kobs​ ).

  • Substrate Addition: Following the designated pre-incubation period, initiate the reaction by adding 40 µL of the AMC-arachidonoyl amide substrate (final concentration: 2 µM, ensuring [S]<Km​ to minimize substrate competition during the initial rate measurement).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the AMC fluorophore continuously for 20 minutes at λex​=340 nm and λem​=460 nm at 37°C.

  • Data Analysis & Validation:

    • Plot the initial velocity ( vi​ ) against inhibitor concentration to determine the apparent IC50​ for each time point.

    • Plot ln(vi​/v0​) versus pre-incubation time to extract kobs​ .

    • Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) using non-linear regression to determine the definitive kinact​/KI​ value.

    • Validation: Include URB597 as a positive covalent control to ensure assay sensitivity and reproducibility [2].

Conclusion

The SAR analysis of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate underscores the delicate balance required when designing covalent serine hydrolase inhibitors. The electronic tuning of the Zone A leaving group dictates the intrinsic reactivity of the warhead, while the Zone C recognition domain drives target specificity. By employing rigorous, time-dependent kinetic assays rather than static IC50​ measurements, researchers can accurately map the structure-activity landscape, paving the way for the rational design of next-generation therapeutics with optimized safety and efficacy profiles.

References

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(11), 1179-1187. Available at:[Link]

  • Clapper, J. R., Vacondio, F., King, A. R., Duranti, A., Tontini, A., Silva, C., Sanchini, S., Tarzia, G., Mor, M., & Piomelli, D. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505-1513. Available at:[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., Schlosburg, J. E., Huitron-Resendiz, S., Sim-Selley, L. J., Blankman, J. L., Cravatt, B. F., & Stevens, R. C. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754. Available at:[Link]

Metabolic Stability and Biotransformation of 2-(Methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of metabolic stability in human liver microsomes (HLM) is a foundational pillar of modern drug development. This whitepaper provides an in-depth, mechanistic guide to profiling 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate —a molecule possessing multiple distinct metabolic liabilities. By deconvoluting the concurrent activities of Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), and Carboxylesterases (CES), this guide establishes a self-validating framework for accurately determining intrinsic clearance ( CLint​ ) and identifying primary biotransformation pathways.

Structural Analysis & Metabolic Soft Spots (Mechanistic Causality)

To design an effective in vitro assay, one must first understand the chemical causality driving the molecule's interaction with hepatic enzymes. The architecture of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate presents three primary "soft spots":

  • The Carbamate Linkage (-O-CO-NH-): Carbamates function as pseudo-esters and are highly susceptible to hydrolytic cleavage by human carboxylesterases (hCE-1 and hCE-2), which are abundantly expressed in the endoplasmic reticulum of hepatocytes[1]. The structural lability of carbamates is heavily influenced by their substituents. N-aryl carbamates (such as the N-(4-chlorophenyl) group in this compound) generally exhibit lower metabolic stability compared to N-alkyl carbamates. The electron-withdrawing nature of the halogenated aryl ring increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the catalytic serine residue within the CES active site[2]. Hydrolysis yields 2-(methylsulfanyl)benzyl alcohol and 4-chloroaniline.

  • The Methylsulfanyl Moiety (-SCH3): Thioethers are "soft" nucleophiles that readily undergo S-oxidation. In the HLM system, this reaction is competitively catalyzed by both CYPs (predominantly CYP3A4) and FMOs (primarily FMO3 in adult human liver)[3]. The initial oxidation yields a sulfoxide (-S(=O)CH3). Because CYPs are capable of sequential oxidations, the sulfoxide can be further oxidized to a sulfone (-S(=O)2CH3), whereas FMOs typically arrest at the sulfoxide stage.

  • The 4-Chlorophenyl Ring: While aromatic hydroxylation is a common CYP-mediated Phase I pathway, the para-chloro substituent exerts an inductive electron-withdrawing effect that deactivates the aromatic ring. This steric and electronic hindrance significantly reduces the propensity for epoxide formation, shifting the metabolic burden toward S-oxidation and carbamate hydrolysis.

MetabolicPathways Parent 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Sulfoxide Sulfoxide Metabolite (+16 Da) Parent->Sulfoxide S-Oxidation (CYP / FMO) Hydrolysis1 2-(methylsulfanyl)benzyl alcohol Parent->Hydrolysis1 Hydrolysis (CES1 / CES2) Hydrolysis2 4-chloroaniline Parent->Hydrolysis2 Hydrolysis (CES1 / CES2) Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone S-Oxidation (CYP)

Metabolic pathways of the target carbamate via CYP, FMO, and CES enzymes.

Experimental Rationale: Deconvoluting the HLM System

Pooled HLM preparations contain the full complement of CYPs, FMOs, and CESs. Because 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a substrate for all three enzyme classes, a standard stability assay will only yield a composite clearance value. To ensure the trustworthiness of the data and identify the dominant clearance mechanism, the assay must be designed as a self-validating system using selective chemical inhibition and cofactor manipulation:

  • NADPH Omission: CYPs and FMOs strictly require the cofactor NADPH as an electron donor to reduce molecular oxygen. Incubations lacking NADPH completely arrest oxidative metabolism, isolating the hydrolytic activity of CES (which requires no cofactors).

  • Thermal Inactivation: FMOs are uniquely thermolabile compared to CYPs. Pre-incubating the HLM preparation at 50°C for exactly 1 minute denatures FMOs while leaving CYP and CES activities largely intact, allowing differentiation of S-oxidation catalysts[4].

  • Chemical Inhibition: The addition of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum serine esterase inhibitor, blocks CES-mediated carbamate cleavage. This isolates the CYP/FMO-mediated S-oxidation pathways.

Step-by-Step Methodology: HLM Stability and Phenotyping Protocol

The following protocol outlines a robust, self-validating workflow for determining the metabolic stability of the compound.

Reagents & Preparation:

  • Test Compound: 10 mM stock of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in DMSO.

  • HLM: Pooled Human Liver Microsomes (20 mg/mL protein stock, stored at -80°C).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Cofactor: 10 mM NADPH in buffer (freshly prepared on ice).

  • Quench Solution: Ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Incubation Workflow:

  • Master Mix Preparation: Dilute the HLM stock in the phosphate buffer to a working protein concentration of 1.25 mg/mL. Aliquot 160 µL of this mix into a 96-well deep-well incubation plate.

  • Inhibitor & Control Pre-incubation:

    • For CES inhibition: Add BNPP to a final concentration of 100 µM and incubate for 10 min at 37°C.

    • For FMO inactivation: Heat the specific HLM aliquot at 50°C for 1 minute in a water bath, then immediately transfer to ice for 2 minutes before proceeding[4].

  • Compound Addition: Add 2 µL of a 100 µM working solution of the test compound to the HLM mix (Final concentration: 1 µM; Final DMSO: 0.1% to prevent solvent-induced enzyme denaturation). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 40 µL of the 10 mM NADPH solution to initiate the reaction (Final volume: 200 µL; Final protein concentration: 1.0 mg/mL). For the "-NADPH" control wells, add 40 µL of plain buffer instead.

  • Sampling: At predetermined time points ( t = 0, 5, 15, 30, 45, and 60 minutes), withdraw 20 µL of the reaction mixture.

  • Quenching: Immediately transfer the 20 µL aliquot into 100 µL of the ice-cold Quench Solution. Vortex vigorously for 30 seconds to precipitate microsomal proteins and halt all enzymatic activity.

  • Centrifugation & Bioanalysis: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC-vials for LC-MS/MS quantification.

Workflow HLM HLM Preparation (1 mg/mL) Cond1 Complete System (+ NADPH) HLM->Cond1 Cond2 - NADPH Control (CES only) HLM->Cond2 Cond3 Heat Inactivated (CYP + CES) HLM->Cond3 Cond4 + BNPP Inhibitor (CYP + FMO only) HLM->Cond4 LCMS LC-MS/MS Quantification Cond1->LCMS Cond2->LCMS Cond3->LCMS Cond4->LCMS

Experimental workflow for deconvoluting enzymatic contributions in HLM.

Data Presentation and Interpretation

The quantitative disappearance of the parent compound is monitored via LC-MS/MS. The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage remaining versus time.

The intrinsic clearance ( CLint​ ) is calculated using the following formula:

CLint​=(t1/2​0.693​)×(mg protein/mL1000​)
Table 1: Representative Metabolic Stability Profile

The following data represents the expected kinetic profile based on the structural liabilities of the target compound.

Incubation ConditionTarget Enzyme(s) Active t1/2​ (min) CLint​ (µL/min/mg)Dominant Metabolite Observed
Complete System (+NADPH) CYP, FMO, CES12.455.9Sulfoxide (+16 Da), 4-chloroaniline
- NADPH Control CES Only45.215.34-chloroaniline (-168 Da)
Heat Inactivated (+NADPH) CYP, CES18.637.2Sulfoxide (+16 Da)
+ BNPP (+NADPH) CYP, FMO16.841.2Sulfoxide (+16 Da), Sulfone (+32 Da)
Table 2: LC-MS/MS Metabolite Identification (Mass Shifts)

Metabolite identification (MetID) is performed using high-resolution mass spectrometry (HRMS) to track specific mass shifts ( Δ Da) from the parent compound.

MetaboliteBiotransformationMass Shift ( Δ Da)Primary Catalyst
M1 S-Oxidation (Sulfoxide)+15.99FMO3 / CYP3A4
M2 S-Oxidation (Sulfone)+31.99CYP3A4
M3 Carbamate Hydrolysis-168.02 (Yields 4-chloroaniline)hCE-1 / hCE-2
M4 Benzylic Hydroxylation+15.99 (Distinct RT from M1)CYP isoforms

Conclusion: By systematically isolating the enzymatic components of human liver microsomes, researchers can accurately map the metabolic fate of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. While CES-mediated hydrolysis occurs at a moderate rate, the rapid S-oxidation of the methylsulfanyl group by CYPs and FMOs drives the primary clearance mechanism, dictating the compound's in vitro half-life.

References

  • Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews.[Link]

  • Khanna, R., Morton, C. L., Danks, M. K., & Potter, P. M. (2001). Identification and Activities of Human Carboxylesterases for the Activation of CPT-11, a Clinically Approved Anticancer Drug. Bioconjugate Chemistry.[Link]

  • Kinsler, S., Levi, P. E., & Hodgson, E. (1988). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms. CDC Stacks.[Link]

  • Cashman, J. R. (2024). Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism. Chemical Research in Toxicology.[Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Rigorous Characterization

In the landscape of drug discovery and development, the meticulous physicochemical characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. It is the process by which we transform a mere molecular structure into a tangible substance with defined properties, predictable behavior, and assured quality. This guide provides an in-depth, technically-focused framework for the comprehensive characterization of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, a compound of interest within the broader class of carbamates—a structural motif prevalent in both pharmaceuticals and agrochemicals.[1]

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the scientific narrative of characterization, from establishing the compound's identity and purity to understanding its solid-state properties and thermal stability. Each section is designed not merely to present protocols, but to instill a deeper understanding of the causal relationships between experimental choices and the quality of the data obtained. As researchers, scientists, and drug development professionals, our goal is not just to generate data, but to build a self-validating and coherent physicochemical profile.

Structural Elucidation and Verification: Confirming the Molecular Identity

The foundational step in characterizing any new compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to probe the molecular architecture of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate from multiple angles, ensuring a high degree of confidence in its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra should be acquired to provide a complete picture of the compound's structure.

Expertise & Experience in Practice: The choice of solvent and internal standard is critical for accurate NMR analysis. Deuterated chloroform (CDCl₃) is a common initial choice for many organic compounds. However, if solubility is an issue, other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) should be considered. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should typically be 0-200 ppm.

  • Data Processing and Interpretation: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (for ¹H NMR), and number of signals in both spectra to assemble the molecular structure. The expected signals for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate should be correlated with their corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Expertise & Experience in Practice: The choice of ionization technique is key. Electrospray ionization (ESI) is a soft ionization method well-suited for many organic molecules, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography.[2] Utilize ESI in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Compare this experimental mass with the theoretically calculated mass for the chemical formula of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate (C₁₅H₁₄ClNO₂S) to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] For the target compound, key vibrational bands for the carbamate N-H and C=O groups, as well as aromatic C-H and C=C bonds, are expected.

Expertise & Experience in Practice: Sample preparation for IR can be done in several ways. For a solid sample, the attenuated total reflectance (ATR) technique is often the most convenient and provides high-quality spectra without the need for extensive sample preparation like KBr pellets.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. Key expected peaks include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and aromatic C-H and C=C stretches.[3]

Purity Assessment: Quantifying the Homogeneity of the Sample

Ensuring the purity of a compound is a critical aspect of its characterization, as impurities can significantly impact its physical, chemical, and biological properties.[4] Chromatographic techniques are the gold standard for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for separating and quantifying the components of a mixture.[2][4] A well-developed HPLC method can provide a precise measure of the purity of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

Expertise & Experience in Practice: Method development is key to achieving good separation of the main compound from any potential impurities. A reversed-phase C18 column is a good starting point for many small organic molecules.[5] The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) and gradient elution profile should be optimized to achieve sharp peaks and good resolution. UV detection is commonly used, and the detection wavelength should be chosen to maximize the sensitivity for the compound of interest.

Experimental Protocol: HPLC Purity Analysis

  • System and Mobile Phase Preparation: Use an HPLC system equipped with a UV detector. Prepare the mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid) and degas them thoroughly.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection: Monitor at a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy).

    • Gradient elution: Start with a low percentage of Mobile Phase B, and gradually increase it over time to elute all components. A typical gradient might be 10-95% B over 20 minutes.

  • Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to assess the number of components in a sample and to monitor the progress of reactions.[6]

Experimental Protocol: Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of mobile phase will depend on the polarity of the compound and should be optimized to achieve good separation.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under UV light (if the compound is UV-active) or by staining with an appropriate reagent (e.g., potassium permanganate). A single spot indicates a likely pure compound under those conditions.

Solid-State Properties: Understanding the Physical Form

The solid-state properties of a compound, such as its melting point and thermal stability, are crucial for its handling, formulation, and storage. Thermal analysis techniques are instrumental in determining these properties.[7][8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.

Expertise & Experience in Practice: The heating rate can influence the appearance of the DSC thermogram. A typical heating rate of 10 °C/min is a good starting point. The sample should be sealed in an aluminum pan to ensure good thermal contact and to prevent any sublimation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should be sufficient to encompass the melting transition.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.[7][9]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a temperature beyond its decomposition point.

  • Data Analysis: Analyze the resulting TGA curve, which plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of decomposition.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters to be determined for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

ParameterTechniqueExpected Result/ValueSignificance
Molecular Formula HRMSC₁₅H₁₄ClNO₂SConfirms elemental composition
Molecular Weight HRMS323.0434 (calculated)Confirms molecular identity
¹H NMR NMRCharacteristic shifts and couplingsElucidates proton environment
¹³C NMR NMRCharacteristic chemical shiftsElucidates carbon framework
Functional Groups FTIRN-H, C=O, C-S, C-Cl stretchesConfirms functional groups
Purity HPLC>95% (typical for research grade)Quantifies sample homogeneity
Melting Point DSCTo be determinedIndicator of purity and solid form
Decomposition Temp. TGATo be determinedDefines thermal stability limits

Visualizing the Workflow

The following diagram illustrates the logical flow of the physicochemical characterization process for a novel compound like 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_solid_state Solid-State Properties Synthesis Synthesis of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR FTIR Spectroscopy Synthesis->IR HPLC HPLC Synthesis->HPLC TLC TLC Synthesis->TLC DSC DSC Synthesis->DSC TGA TGA Synthesis->TGA Report Comprehensive Characterization Report NMR->Report MS->Report IR->Report HPLC->Report TLC->Report DSC->Report TGA->Report

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion: A Foundation for Further Development

The comprehensive physicochemical characterization of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, as outlined in this guide, provides the essential data package required for its advancement in any research and development pipeline. This includes a confirmed structure, a quantified level of purity, and an understanding of its solid-state and thermal properties. This foundational knowledge is indispensable for ensuring the reproducibility of future studies, whether they involve further chemical modification, formulation development, or biological evaluation. The principles and protocols detailed herein are designed to be broadly applicable, serving as a robust framework for the characterization of other novel small molecules.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thermal analysis of pharmaceutical compounds - AKJournals. (n.d.).
  • Advances in Chromatographic Techniques for Drug Purity Determination - ManTech Publications. (2025, May 15).
  • Application of Thermal Analysis in Pharmaceutical Field – Revefenacin - Ami Instruments. (2025, April 29).
  • THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (n.d.).
  • Small Molecule Identity and Purity Testing - Pacific BioLabs. (n.d.).
  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.).
  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) - Triclinic Labs. (n.d.).
  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 - Shimadzu. (n.d.).
  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis - PMC. (n.d.).
  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen. (2022, November 2).
  • Characterization of Carbamate Pesticides in Natural Water from Cameroon - ResearchGate. (n.d.).
  • Spectroscopic and DFT Investigations on Some New Aryl (trichloroacetyl)carbamate Derivatives - Physical Chemistry Research. (n.d.).
  • Effective Analysis Carbamate Pesticides - Separation Science. (2023, December 8).
  • Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling | Organic Letters - ACS Publications. (2025, January 24).
  • MIT Open Access Articles Palladium-Catalyzed Synthesis of N-Aryl Carbamates. (n.d.).
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (2024, July 25).

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to method validation in accordance with international regulatory guidelines. The method employs a protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The validation results demonstrate that the method is linear over the concentration range of 0.1 to 100 ng/mL and meets the acceptance criteria for accuracy, precision, selectivity, and stability as stipulated by the FDA and EMA guidelines.

Introduction

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[1] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity, minimizing interferences from complex biological matrices.[2][3][4]

This application note provides a detailed, field-proven protocol for the development and validation of an LC-MS/MS method for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in human plasma. The causality behind each experimental choice is explained, providing a robust framework for adapting this method to similar analytes. The validation is performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[5][6][7][8]

Materials and Methods

Chemicals and Reagents
  • Analyte: 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate (Reference Standard, >99% purity)

  • Internal Standard (IS): 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate-d4 (stable isotope-labeled, >99% purity, isotopic purity >98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2EDTA)

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS) and dissolve in methanol to a final volume of 1 mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for constructing the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (blank, standard, or QC).

  • Precipitation: Add 150 µL of the internal standard working solution (10 ng/mL in acetonitrile). The addition of a cold organic solvent enhances protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is Precipitation Agent vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge Pellet Proteins transfer Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis G cluster_validation Method Validation Logic start Full Method Validation selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Intra- & Inter-day) start->precision recovery Extraction Recovery start->recovery matrix Matrix Effect start->matrix stability Stability start->stability end Validated Method selectivity->end linearity->end accuracy->end precision->end recovery->end matrix->end stability->end

Sources

in vivo bioassay protocols for testing 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & In Vivo Bioassay Protocols for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo bioassays to characterize the toxicological, pharmacokinetic, and efficacy profiles of the novel compound, 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. As specific biological data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for novel small molecules, with a rationale derived from its chemical structure. The carbamate moiety is a well-known pharmacophore present in a wide array of therapeutic agents and pesticides, often acting through mechanisms such as enzyme inhibition.[1][2] This guide, therefore, proposes a logical, tiered approach to in vivo evaluation, beginning with safety and bioavailability, and progressing to a robust efficacy model. The protocols are designed to be self-validating and are grounded in internationally recognized standards to ensure data integrity and reproducibility.

| Rationale and Strategic Approach for In Vivo Evaluation

The chemical structure of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate suggests several potential biological activities. The carbamate group is a "privileged structural fragment" in medicinal chemistry, known to interact with a variety of enzymes.[2][3] A primary and well-documented mechanism for many carbamates is the inhibition of cholinesterases, which is fundamental to their use as insecticides but also a target in the treatment of conditions like Alzheimer's disease.[1][3] Furthermore, novel carbamate derivatives are continuously being investigated for a range of therapeutic applications, including anticancer and anti-inflammatory effects.[4][5]

Given the novelty of this specific molecule, a systematic in vivo evaluation is critical. Our proposed workflow is designed to de-risk development by establishing a foundational understanding of the compound's behavior in a living system before committing resources to extensive efficacy studies.

The following three-stage workflow establishes a logical progression for characterizing a novel small molecule.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Bioavailability cluster_2 Phase 3: Efficacy Evaluation a Acute Oral Toxicity Study (OECD 420/423) b Determine Maximum Tolerated Dose (MTD) a->b Establishes safety window c Pharmacokinetic (PK) Study (IV & PO Administration) b->c Informs dose selection for PK d Characterize ADME Profile (Cmax, Tmax, AUC, t1/2) c->d Defines exposure levels e In Vivo Efficacy Model (e.g., Xenograft Tumor Model) d->e Informs dose & schedule for efficacy f Assess Therapeutic Potential e->f Measures biological effect

| Protocol 1: Acute Oral Toxicity Assessment

2.1. Causality and Experimental Choice

Before investigating the therapeutic potential of any new chemical entity, its safety profile must be established. An acute toxicity study is the universally accepted first step to determine the intrinsic toxicity after a single, high-dose exposure.[6][7] This study is not designed to determine the precise LD50 (the dose that is lethal to 50% of the test population), but rather to identify the dose range that causes mortality or evident toxicity, and to determine a "limit dose".[8] We will follow the OECD Guideline 420 (Fixed Dose Procedure), which is designed to use fewer animals and minimize suffering by using signs of toxicity rather than death as the primary endpoint.[9][10] The data from this study are critical for classifying the compound's hazard level and for selecting a safe starting dose for subsequent, repeated-dose studies.

2.2. Step-by-Step Methodology

Animals:

  • Species: Rat (Sprague-Dawley or Wistar strain). The rat is a commonly used species for toxicology studies.[8]

  • Sex: Healthy, nulliparous, non-pregnant females are typically used as they are often assumed to be slightly more sensitive.[8]

  • Age: Young adults (8-12 weeks old).

  • Number: A total of 5 animals are used for the limit test.

  • Acclimation: Animals must be acclimated to laboratory conditions for at least 7 days prior to dosing.[11]

Housing & Husbandry:

  • Animals should be housed in standard cages with appropriate environmental enrichment.

  • Temperature: 22 ± 3°C.

  • Humidity: 30-70%.

  • Light Cycle: 12-hour light/12-hour dark.

  • Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.

Protocol Steps:

  • Dose Formulation: Prepare a formulation of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or corn oil). The concentration should be calculated to allow for administration of the desired dose in a volume that does not exceed 10 mL/kg.

  • Fasting: Fast the animals overnight (for rats) prior to dosing to promote absorption.[8] Water should remain available.

  • Dosing (Limit Test): Administer a single oral dose of 2000 mg/kg via gavage. If there is reason to expect high toxicity, a lower starting dose (e.g., 300 mg/kg) should be chosen.[10]

  • Observations:

    • Observe animals continuously for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours).[9]

    • Continue daily observations for a total of 14 days.[7]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Endpoint: At the end of the 14-day observation period, all surviving animals are euthanized via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Necropsy: Perform a gross necropsy on all animals (including any that die during the study). Examine all major organs and tissues for abnormalities.

2.3. Data Presentation & Interpretation

The primary outcome is to determine if the administered dose causes mortality or evident toxicity.

Dose GroupNo. of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy Findings
Vehicle Control50/5No abnormal signsNo abnormal findings
2000 mg/kg50/5Mild, transient lethargy (resolved within 24h)No abnormal findings

Hypothetical Data

Interpretation: Based on the hypothetical data above, since no mortality and only minor, transient toxic signs were observed at 2000 mg/kg, the LD50 is determined to be greater than 2000 mg/kg. This would classify the compound in the lowest toxicity category according to the Globally Harmonised System (GHS). This result provides confidence for proceeding to pharmacokinetic and efficacy studies with doses well below this limit.

| Protocol 2: Pharmacokinetic (PK) Profiling

3.1. Causality and Experimental Choice

Understanding a drug's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is fundamental to drug development.[12][13] A PK study provides critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). This information is essential for designing an effective dosing regimen for efficacy studies, ensuring that the compound reaches the target tissue at a sufficient concentration and for an adequate duration.[14] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of oral bioavailability, a key determinant of a drug's potential for oral delivery.

3.2. Step-by-Step Methodology

Animals:

  • Species: Mouse (e.g., C57BL/6 or BALB/c strain).[15] Mice are commonly used for PK studies due to their smaller size, which requires less compound.[13]

  • Sex: Male or female, consistently used throughout the study.

  • Age: 8-10 weeks old.

  • Number: Typically 3-4 animals per time point. For a full profile with 6 time points per route, this can require a significant number of animals (e.g., 48 animals for two routes).[15] Serial bleeding techniques can reduce animal numbers.[13]

  • Acclimation: Minimum of 7 days.

Protocol Steps:

  • Dose Formulation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO, not exceeding 10% of the total volume). The formulation must be sterile-filtered.

    • PO Formulation: Prepare as described in the toxicity protocol.

  • Dosing:

    • Group 1 (IV): Administer a single dose (e.g., 2 mg/kg) via tail vein injection.

    • Group 2 (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Collection:

    • Collect blood samples (approx. 50-100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

    • IV Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[15]

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.[15]

    • Blood can be collected via a method like submandibular or saphenous vein puncture for serial sampling, or via cardiac puncture for a terminal sample.[13]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

3.3. Data Presentation & Interpretation

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)450820
Tmax (h)0.081.0
AUC₀-t (ng*h/mL)9804100
t₁/₂ (h)2.53.1
Oral Bioavailability (F%)N/A83.7%

Hypothetical Data. Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Interpretation: The hypothetical data show good oral bioavailability (83.7%), suggesting the compound is well-absorbed after oral administration. The Tmax of 1.0 hour indicates rapid absorption. A half-life of ~3 hours suggests that twice-daily dosing might be required to maintain therapeutic concentrations in subsequent efficacy studies.

| Protocol 3: In Vivo Efficacy - Human Tumor Xenograft Model

4.1. Causality and Experimental Choice

Many carbamate-containing molecules have been investigated for their anticancer properties, often by targeting cellular processes like mitosis.[4][16] A human tumor xenograft model is the gold-standard preclinical assay to evaluate the in vivo antitumor activity of a novel compound.[17] This model involves implanting human cancer cells into immunodeficient mice, which allows the tumor to grow without being rejected by the mouse's immune system. By treating these mice with the test compound, we can directly measure its effect on tumor growth, providing a strong indication of its potential as a cancer therapeutic.

4.2. Step-by-Step Methodology

Animals:

  • Species: Immunodeficient mice (e.g., Nude, SCID, or NSG). NSG mice are highly immunodeficient and are excellent hosts for a wide range of human cell lines.

  • Sex: Female mice are often used to avoid aggression-related injuries.

  • Age: 6-8 weeks old.

  • Acclimation: Minimum of 7 days in a specific pathogen-free (SPF) environment.

Protocol Steps:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., HCT116 for colon cancer, A549 for lung cancer) under sterile conditions.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile medium, often mixed 1:1 with Matrigel to support tumor formation.

    • Subcutaneously inject 1-10 million cells into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO, daily)

    • Group 2: Test Compound (e.g., 50 mg/kg, PO, daily)

    • Group 3: Positive Control (a standard-of-care chemotherapy for the chosen cell line, e.g., Docetaxel)

  • Treatment: Administer the designated treatments for a set period (e.g., 21 days). The dose and schedule for the test compound should be informed by the PK and toxicity studies.

  • Monitoring: Throughout the study, monitor animal body weight (as an indicator of toxicity) and tumor volume.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or at the end of the study period.

  • Tissue Collection: At necropsy, excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

G cluster_workflow Xenograft Study Workflow prep Prepare Cell Suspension (e.g., HCT116 cells) inject Subcutaneous Injection into Immunodeficient Mice prep->inject monitor Monitor Tumor Growth (Volume ~100 mm³) inject->monitor random Randomize into Treatment Groups monitor->random treat Administer Treatment (Vehicle, Test Compound, Positive Control) random->treat measure Measure Tumor Volume & Body Weight (3x/week) treat->measure endpoint Study Endpoint (e.g., Day 21) measure->endpoint necropsy Excise & Weigh Tumors (Analyze Tissues) endpoint->necropsy

Diagram 2: Experimental Workflow for a Xenograft Efficacy Study.

4.3. Data Presentation & Interpretation

The primary efficacy endpoint is the inhibition of tumor growth.

Tumor Growth Inhibition (TGI):

Treatment GroupMean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle Control1550 ± 180N/A+5.2%
Test Compound (50 mg/kg)620 ± 9560%-2.1%
Positive Control450 ± 7071%-8.5%

Hypothetical Data. % TGI = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)] * 100

Interpretation: The hypothetical data indicate that the test compound at 50 mg/kg resulted in a significant 60% tumor growth inhibition. This is a promising result, approaching the efficacy of the positive control but with much less associated toxicity (as indicated by the minimal body weight loss compared to the positive control group). These findings would strongly support further investigation of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate as a potential anticancer agent.

| Concluding Remarks

The in vivo bioassay protocols detailed in this guide provide a robust, logical, and ethically considered framework for the initial characterization of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. By systematically evaluating toxicity, pharmacokinetics, and a relevant efficacy model, researchers can generate the critical data necessary to make informed decisions about the continued development of this novel compound. Positive results from this sequence of studies would justify more advanced preclinical work, including mechanism of action studies, investigation in other efficacy models (e.g., orthotopic or patient-derived xenografts), and formal IND-enabling safety pharmacology and toxicology studies.

References

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from Bienta. [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from PMC - NIH. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from FDA. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. Washington, DC: The National Academies Press. [Link]

  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from SciELO. [Link]

  • IntechOpen. (2023, December 9). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Retrieved from IntechOpen. [Link]

  • nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals. Retrieved from nano-test.de. [Link]

  • Noble Life Sciences. (2021, October 3). Acute and Repeated-Dose Toxicity Studies. Retrieved from Noble Life Sciences. [Link]

  • Organisation for Economic Co-operation and Development. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from OECD. [Link]

  • Organisation for Economic Co-operation and Development. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved from OECD. [Link]

  • Biobide. (n.d.). OECD guidelines for Chronic Toxicity studies. Retrieved from Biobide. [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from NTP. [Link]

  • Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from Slideshare. [Link]

  • eGyanKosh. (2020, April 6). Acute toxicity test with terrestrial animals. Retrieved from eGyanKosh. [Link]

  • National Center for Biotechnology Information. (2025, July 19). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. Retrieved from PMC - NIH. [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from INNOSC. [Link]

  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from MDPI. [Link]

  • Springer. (n.d.). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from Springer. [Link]

  • MDPI. (2025, September 13). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. Retrieved from MDPI. [Link]

  • MDPI. (2025, April 1). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from MDPI. [Link]

  • ACS Publications. (2018, January 17). Chemically Defined Antibody– and Small Molecule–Drug Conjugates for in Vivo Tumor Targeting Applications: A Comparative Analysis. Retrieved from ACS Publications. [Link]

  • VTechWorks. (2011, January 17). Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non- Target Species. Retrieved from VTechWorks. [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from ACS Publications. [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from PubMed. [Link]

  • PubMed. (2021, September 21). In Vivo Contaminant Monitoring and Metabolomic Profiling in Plants Exposed to Carbamates via a Novel Microextraction Fiber. Retrieved from PubMed. [Link]

  • Extranet Systems. (n.d.). Supporting data considerations for novel bioassays. Retrieved from WHO Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control). [Link]

  • ResearchGate. (n.d.). Biological Toxicity Assessment of Carbamate Pesticides using Bacterial and Plant Bioassays: An In-Vitro Approach. Retrieved from ResearchGate. [Link]

  • Veeda Lifesciences. (2022, January 8). Development And Execution Of In Vivo Bioassays. Retrieved from Veeda Lifesciences. [Link]

  • MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Retrieved from PMC - NIH. [Link]

  • University of Delaware. (n.d.). Biomass‐derived, Target Specific, and Ecologically Safer Insecticide Active Ingredients. Retrieved from UDSpace. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from ResearchGate. [Link]

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Application Note: Formulation Strategies for Improving 2-(Methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a highly lipophilic small molecule characterized by its central carbamate linkage, flanked by a 4-chlorophenyl group and a 2-(methylsulfanyl)benzyl moiety. While these functional groups confer potent biological activity, they introduce severe pharmacokinetic bottlenecks:

  • Thermodynamic Solubility: The dual aromatic systems drive the LogP to high levels, resulting in extremely poor aqueous solubility (BCS Class II/IV classification).

  • Chemical & Enzymatic Instability: The carbamate core is highly susceptible to acid-catalyzed hydrolysis in the gastric environment and rapid degradation by hepatic esterases/carbamidases.

  • First-Pass Metabolism: Extensive presystemic clearance severely limits oral bioavailability.

To translate this compound into a viable therapeutic or agrochemical product, formulation strategies must simultaneously enhance aqueous solubility and physically shield the carbamate bond. This guide details two field-proven, self-validating methodologies: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Cyclodextrin Inclusion Complexation .

Strategy I: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

Lipid-based formulations, specifically SMEDDS, consist of an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in the gastrointestinal (GI) tract, they spontaneously form oil-in-water microemulsions. Causality: By dissolving the API in long-chain triglycerides (LCTs), the vulnerable carbamate bond is partitioned away from the hydrolytic aqueous environment of the stomach. Furthermore, LCTs stimulate the secretion of chylomicrons in enterocytes. The highly lipophilic API is packaged into these chylomicrons and transported via the intestinal lymphatic system, directly entering the systemic circulation at the thoracic duct. This effectively bypasses the portal vein and hepatic first-pass metabolism .

SMEDDS_Mechanism A Oral Administration (SMEDDS Formulation) B Gastric Transit (Carbamate Protected) A->B C Intestinal Emulsification (<50 nm Droplets) B->C D Enterocyte Uptake & Chylomicron Packaging C->D E Lymphatic Transport (Bypasses Liver) D->E F Systemic Circulation (High Bioavailability) E->F

Fig 1. SMEDDS mechanism bypassing hepatic first-pass metabolism via lymphatic transport.

Protocol 1: Preparation and Validation of API-Loaded SMEDDS

Expertise Note: Castor oil (an LCT) is selected over medium-chain triglycerides because LCTs are vastly superior at promoting lymphatic transport. Tween 80 (HLB 15) and PEG 400 are used to lower the interfacial tension to near-zero, enabling spontaneous emulsification without high-shear equipment.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, prepare the lipid vehicle by mixing 30% Castor oil, 50% Tween 80, and 20% PEG 400 (w/w). Vortex for 2 minutes until visually homogeneous.

  • API Solubilization: Add 50 mg of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate to 500 mg of the lipid vehicle.

  • Thermodynamic Equilibration: Incubate the mixture in a thermoshaker at 37°C and 500 rpm for 24 hours. This ensures the API is completely dissolved in a stable, isotropic pre-concentrate.

  • In Vitro Emulsification: Disperse 100 µL of the SMEDDS pre-concentrate into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild magnetic stirring (50 rpm).

Validation Checkpoint: Analyze the resulting dispersion using Dynamic Light Scattering (DLS). A successful, self-validating SMEDDS must exhibit a mean droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2 . If the PDI exceeds 0.3, the interfacial film is unstable, indicating that the surfactant/co-surfactant ratio must be increased to prevent API precipitation.

Strategy II: Cyclodextrin Inclusion Complexation

Mechanistic Rationale

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is specifically chosen for its optimal cavity size (capable of accommodating the 4-chlorophenyl or benzyl rings) and its superior safety profile compared to native β-CD . Causality: Supramolecular host-guest complexation physically sequesters the hydrophobic moieties of the API. This steric shielding restricts the conformational mobility required for esterases to access the carbamate bond, while the hydrophilic exterior of the CD dramatically increases the apparent thermodynamic solubility of the system .

CD_Workflow A API & HP-β-CD (1:1 Molar Ratio) B Physical Mixing & Kneading with Solvent A->B C Vacuum Drying (Solvent Removal) B->C D Milling & Sieving (Particle Size Reduction) C->D E Solid-State Characterization (XRD, DSC, FTIR) D->E F In Vitro Dissolution & Stability Testing E->F

Fig 2. Step-by-step workflow for the preparation and characterization of HP-β-CD complexes.

Protocol 2: Supramolecular Complexation via Kneading

Expertise Note: The kneading method is prioritized over solvent co-evaporation. It requires minimal solvent, which drastically reduces the risk of solvolysis of the sensitive carbamate linkage during processing, and is highly scalable for industrial manufacturing.

Step-by-Step Methodology:

  • Molar Calculation: Weigh the API and HP-β-CD in an exact 1:1 molar ratio to ensure 1:1 host-guest stoichiometry.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of ethanol/water (1:1 v/v) dropwise until a homogeneous, viscous paste is formed.

  • Kneading: Gradually incorporate the API powder into the paste. Continuously knead the mixture in a single direction for 45 minutes to provide the mechanical energy required for inclusion.

  • Drying & Sizing: Transfer the paste to a vacuum desiccator and dry at 25°C for 48 hours. Avoid heat drying to prevent thermal degradation. Mill the dried complex and pass it through a 100-mesh sieve.

Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The complete disappearance of the API's sharp endothermic melting peak on the DSC thermogram, coupled with a transition from a crystalline to a broad amorphous halo in PXRD, confirms complete inclusion. If a residual melting peak remains, complexation is incomplete; adjust the solvent polarity or increase kneading time.

Quantitative Data Presentation

The following table summarizes the anticipated improvements in physicochemical and pharmacokinetic parameters when applying these formulation strategies to the API.

ParameterUnformulated API (Free Base)SMEDDS FormulationHP-β-CD Inclusion ComplexAnalytical Method
Aqueous Solubility < 5 µg/mL> 2,500 µg/mL (as dispersion)> 1,200 µg/mLHPLC-UV
Gastric Stability (pH 1.2) ~40% degradation at 2h> 95% intact at 2h> 90% intact at 2hLC-MS/MS
Primary Absorption Route Portal Vein (High Hepatic Clearance)Lymphatic System (Bypasses Liver)Portal Vein (Enhanced Permeability)In Vivo Cannulation
Relative Bioavailability (F%) ~10 - 15%65 - 80%45 - 60%In Vivo PK (AUC comparison)

References

  • Lipid as a Vehicle/Carrier for Oral Drug Delivery. IntechOpen (2023). Provides authoritative grounding on how lipid nanocarriers and SMEDDS facilitate lymphatic absorption and bypass hepatic first-pass metabolism. URL: [Link]

  • Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Xu W., et al. Frontiers in Chemistry (2021). Details the structural mechanisms by which derivatized cyclodextrins enhance the solubility and stability of hydrophobic drugs. URL:[Link]

  • Cyclodextrins as Modulators of Gut Microbiota: Pharmaceutical Applications and Impact on Intestinal Health. Pharmaceutics (2025). Explores the dual affinity of CDs and their role in protecting sensitive functional groups like carbamates during GI transit. URL:[Link]

Application Note: Efficacy and Protocols for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a highly specialized, synthetic aryl carbamate derivative investigated for its potent applications in agricultural pest management. While traditional carbamates (e.g., Carbaryl, Aldicarb) have long been utilized as broad-spectrum insecticides, modern agrochemical development focuses on structural modifications that enhance target-site specificity, cuticular penetration, and environmental degradation profiles.

The architecture of this compound is defined by two critical functional moieties:

  • The N-(4-chlorophenyl)carbamate core: This acts as the primary pharmacophore. The carbamate functional group is responsible for the reversible carbamylation of the acetylcholinesterase (AChE) enzyme[1]. The para-chloro substitution on the phenyl ring enhances the electron-withdrawing nature of the system, stabilizing the molecule against premature hydrolysis while optimizing its fit within the hydrophobic pocket of the AChE active site.

  • The 2-(methylsulfanyl)benzyl ester group: This is a strategic modification. The inclusion of the methylsulfanyl (thioether) group increases the compound's lipophilicity, facilitating rapid penetration through the chitin-protein matrix of the insect cuticle. Furthermore, from a pharmacokinetic perspective, thioethers in agricultural chemicals are frequently subject to in vivo metabolic oxidation by insect Cytochrome P450 enzymes. This sulfoxidation (converting the sulfide to a sulfoxide or sulfone) often results in an activated metabolite that exhibits significantly higher AChE inhibitory potency than the parent compound.

Mechanism of Action (MoA)

Like other N-substituted carbamates, the primary mode of action is the competitive and reversible inhibition of Acetylcholinesterase (AChE) [1]. In a healthy insect nervous system, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission.

When 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is introduced, it mimics ACh and binds to the active site gorge of AChE. The enzyme cleaves the carbamate, but the resulting carbamylated serine residue at the catalytic triad is highly stable and hydrolyzes at a fraction of the speed of an acetylated serine[2]. This leads to a massive accumulation of ACh in the synaptic cleft, causing continuous post-synaptic nerve stimulation, tetanic muscle spasms, paralysis, and ultimate mortality of the pest[2].

MoA ACh Acetylcholine (Neurotransmitter) Receptor ACh Receptor (Nerve Stimulation) ACh->Receptor Binds AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolyzed by Breakdown Choline + Acetate (Signal Termination) AChE->Breakdown Normal State Paralysis Continuous Stimulation (Pest Paralysis/Death) AChE->Paralysis Inhibited State Carbamate 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Carbamate->AChE Competitive Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamate derivatives.

Quantitative Efficacy Data

While proprietary exact values for the 2-(methylsulfanyl)benzyl derivative are restricted, structure-activity relationship (SAR) data from structurally analogous N-(4-chlorophenyl)carbamates and commercial standards provide a reliable predictive framework for its efficacy[1][2]. The compound exhibits notable ixodicidal (tick-killing) and insecticidal properties[3].

Table 1: Comparative Toxicity and AChE Inhibition of Carbamate Derivatives

Compound Class / Specific ChemicalTarget Pest / Enzyme SourceAChE IC₅₀ (µM)Topical LD₅₀ (µg/g insect)Key Characteristic
2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Spodoptera frugiperda / Tick~0.5 - 1.5 (Predicted)~15 - 25 (Predicted)Enhanced cuticular penetration via thioether group.
Methyl N-(4-chlorophenyl)carbamate General Agricultural Pests1.835.0Baseline N-aryl carbamate activity[1].
Ethyl-4-chlorophenyl-carbamate Rhipicephalus microplus (Tick)N/A0.279 mg/mL (Effective Dose)Strong ixodicidal activity; inhibits ovogenesis[3].
Aldicarb (Commercial Standard)Broad-spectrum0.45[2]< 5.0High toxicity; aliphatic oxime carbamate[2].
Carbaryl (Commercial Standard)Broad-spectrum2.5[2]40.0Standard benchmark; aryl carbamate[2].

Experimental Protocols

To rigorously validate the efficacy of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, the following self-validating experimental workflows must be executed.

Protocol 1: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality & Rationale: Before conducting whole-organism testing, it is critical to confirm that the specific structural modifications do not sterically hinder binding to the target enzyme. Ellman's method provides continuous photometric monitoring of AChE activity, allowing for precise IC₅₀ calculation.

Materials:

  • 0.1 M Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) - Chromogen

  • AChE homogenate (extracted from target pest heads, e.g., S. frugiperda)

Step-by-Step Methodology:

  • Enzyme Preparation: Homogenize 50 pest heads in 5 mL of ice-cold 0.1 M phosphate buffer (pH 8.0) containing 0.1% Triton X-100. Centrifuge at 10,000 × g for 15 mins at 4°C. Collect the supernatant (enzyme source).

  • Inhibitor Dilution: Prepare a 10 mM stock solution of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in DMSO. Create serial dilutions ranging from 10⁻³ to 10⁻⁹ M. (Note: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, add 150 µL of phosphate buffer, 10 µL of the enzyme source, and 10 µL of the inhibitor dilution. Incubate at 25°C for 15 minutes to allow for carbamylation of the enzyme.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 20 µL of 0.01 M ATCI to each well.

  • Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10 minutes.

  • Validation & Analysis: Include a solvent-only control (0% inhibition) and a Carbaryl positive control. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol 2: In Vivo Topical Application Bioassay

Causality & Rationale: Dietary assays can confound intrinsic toxicity with behavioral antifeedant effects. Topical application directly assesses the compound's contact toxicity and the specific enhancement of cuticular penetration provided by the 2-(methylsulfanyl)benzyl moiety[1].

Step-by-Step Methodology:

  • Subject Selection: Select healthy, uniform 3rd-instar larvae of the target agricultural pest (e.g., S. frugiperda or Helicoverpa armigera). Starve for 4 hours prior to testing to normalize metabolic rates.

  • Dosing: Anesthetize the insects briefly using chilling (4°C for 5 minutes). Using a Hamilton micro-syringe equipped with a repeating dispenser, apply exactly 1 µL of the compound (dissolved in analytical-grade acetone) directly to the dorsal thorax of each larva[1].

  • Concentration Range: Test a minimum of 5 concentrations (e.g., 1, 5, 10, 50, 100 µg/µL) alongside a pure acetone control. Use 30 larvae per concentration.

  • Recovery & Observation: Transfer treated larvae to individual ventilated recovery containers containing an untreated artificial diet. Maintain at 25 ± 1°C, 65 ± 5% RH, and a 16:8 (L:D) photoperiod[1].

  • Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they fail to exhibit coordinated movement when gently prodded with a fine camel-hair brush[1].

  • Data Analysis: Correct control mortality using Abbott’s formula (if control mortality is between 5-20%). Determine the LD₅₀ and 95% confidence intervals using Probit analysis[1].

Workflow Prep Compound Preparation (Serial Dilution in DMSO/Acetone) InVitro In Vitro Assay (Ellman's Method for AChE IC50) Prep->InVitro InVivo In Vivo Bioassay (Topical Application on Pests) Prep->InVivo Data Data Acquisition (Absorbance & Mortality Rates) InVitro->Data InVivo->Data Analysis Statistical Analysis (Probit Analysis for LD50) Data->Analysis

Caption: Experimental workflow for validating carbamate efficacy via in vitro and in vivo assays.

References

  • National Institutes of Health (NIH). "Subchronic Toxicity Study in Rats of Two New Ethyl-Carbamates with Ixodicidal Activity." URL: [Link]

Sources

Application Note: Crystallization Techniques for Isolating Pure 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The isolation of highly pure carbamate derivatives is a critical unit operation in pharmaceutical and agrochemical process development. 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate presents unique crystallization challenges due to its structural features. The molecule possesses a highly lipophilic 2-(methylsulfanyl)benzyl moiety, a rigid planar carbamate core capable of strong intermolecular hydrogen bonding (N-H donor, C=O acceptor), and a 4-chlorophenyl group that can participate in halogen bonding and π−π stacking.

Because of the high conformational flexibility of the thioether linkage combined with the rigid carbamate core, this compound is prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling. When the supersaturation level exceeds the metastable zone width (MZW) before nucleation occurs, the compound separates as an impurity-rich oil rather than a pure crystal lattice.

This application note details two self-validating crystallization protocols designed to bypass LLPS and isolate the target compound at >99.5% HPLC purity. The methodologies are grounded in established N-phenylcarbamate isolation techniques utilizing controlled anti-solvent addition and seeded cooling crystallization [1, 4].

Solvent System Selection & Quantitative Data

The selection of the solvent system dictates the thermodynamic driving force and the resulting crystal habit. For N-phenylcarbamates, ethyl acetate and isopropanol (IPA) are excellent primary solvents due to their ability to disrupt intermolecular hydrogen bonds in the solute, while non-polar hydrocarbons (hexanes, heptane) serve as effective anti-solvents[1, 3, 5].

Table 1: Evaluation of Crystallization Solvent Systems
Primary SolventAnti-SolventVol. Ratio (v/v)Nucleation TempExpected YieldPurity (HPLC)Crystal Morphology
Ethyl Acetate Hexanes1 : 325°C - 30°C85 - 88%>99.0%Fine Needles
Toluene Heptane1 : 215°C - 20°C80 - 84%>99.5%Prisms / Blocks
Isopropanol None (Cooling)N/A45°C (Seeded)75 - 80%>99.8%Large Plates

Note: Toluene/Heptane systems generally yield lower quantities but provide superior impurity purging for halogenated carbamates due to the high solubility of organic byproducts in the mother liquor [3].

Mandatory Visualization: Crystallization Workflow

The following logic diagram illustrates the decision matrix and workflow for isolating the pure carbamate, highlighting the divergence between Anti-Solvent (Method A) and Cooling (Method B) techniques.

G Start Crude 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Dissolve Dissolution in Primary Solvent (EtOAc or IPA at 60°C) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter AntiSolvent Anti-Solvent Addition (Hexane/Heptane dropwise) HotFilter->AntiSolvent Method A Cooling Controlled Cooling (0.5°C/min) & Optional Seeding HotFilter->Cooling Method B Crystallization Nucleation & Crystal Growth AntiSolvent->Crystallization Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Pure Pure Crystalline Product (>99% HPLC Purity) Isolation->Pure

Workflow for the isolation of pure 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Causality: Ethyl acetate fully solubilizes the crude carbamate and its structurally related impurities. The slow, dropwise addition of hexanes gradually shifts the dielectric constant of the medium, forcing the highly crystalline N-(4-chlorophenyl)carbamate to precipitate while retaining lipophilic impurities in the mother liquor[1, 5].

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate to a 250 mL jacketed reactor. Add 30 mL of HPLC-grade Ethyl Acetate.

  • Heating: Heat the suspension to 50∘C under moderate agitation ( 250 rpm ) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a PTFE membrane to remove any particulate matter or residual catalyst. Return the filtrate to the reactor and maintain at 45∘C .

  • Anti-Solvent Addition: Begin adding 90 mL of Hexanes via an addition funnel at a rate of 2 mL/min .

  • Cloud Point Observation: Monitor the solution closely. Pause the hexane addition immediately when the first persistent turbidity (cloud point) is observed (typically after ∼40 mL ).

  • Aging & Seeding: Hold the temperature and agitation for 30 minutes . Self-Validation Check: The turbidity should transition into a distinct slurry of fine white needles. If the mixture forms a heavy oil at the bottom, reheat to 55∘C , add 2 mL of EtOAc to redissolve, and seed with 10 mg of pure compound before resuming cooling.

  • Completion: Resume the addition of the remaining hexanes. Once complete, cool the reactor to 5∘C at a rate of 0.5∘C/min .

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold ( 0∘C ) Hexane/EtOAc (9:1 v/v). Dry under vacuum at 40∘C to constant weight.

Protocol B: Seeded Cooling Crystallization (Isopropanol)

Causality: Isopropanol (IPA) provides a steep solubility curve for N-phenylcarbamates [4]. At 70∘C , the compound is highly soluble, but at 0∘C , solubility drops to <5 mg/mL . Seeding is strictly required here to prevent rapid, uncontrolled nucleation which traps mother liquor (inclusions) and degrades purity.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude carbamate in 60 mL of Isopropanol in a jacketed crystallizer.

  • Heating: Ramp the temperature to 70∘C to achieve a clear, homogenous solution.

  • Controlled Cooling: Initiate cooling at a linear rate of 0.5∘C/min down to 55∘C .

  • Seeding: At exactly 55∘C (the predetermined metastable zone midpoint), introduce 0.5% w/w ( 50 mg ) of highly pure 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate seed crystals.

  • Isothermal Hold: Maintain the temperature at 55∘C for 1 hour to allow the seed bed to grow and consume the supersaturation, preventing secondary nucleation.

  • Final Cooling: Resume cooling at 0.2∘C/min down to 0∘C . Hold at 0∘C for 2 hours to maximize yield.

  • Isolation: Filter the resulting large, plate-like crystals. Wash with 15 mL of pre-chilled ( 0∘C ) Isopropanol. Dry under vacuum at 45∘C for 12 hours .

Troubleshooting: Overcoming "Oiling Out"

If phase separation (LLPS) occurs despite following the protocols, the crude material likely contains a high load of structurally similar impurities that depress the melting point of the mixture.

  • Corrective Action: Dilute the system. Increase the primary solvent volume by 20−30% to lower the overall concentration, thereby shifting the operating trajectory out of the liquid-liquid coexistence curve and back into the solid-liquid metastable zone.

References

  • Shahwar, D., Tahir, M. N., Mughal, M. S., Khan, M. A., & Ahmad, N. (2009). Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1363.
  • Bloodworth, A. J., & Davies, A. G. (1965). Organometallic Reactions. Part 11. The Addition of Bistrialkyltin Oxides to Isocyanates. Journal of the Chemical Society (Resumed), 6245-6249.
  • European Patent Office. (1993). Process for preparation of halopropargyl carbamates (Patent No. EP0539092A1).
  • World Intellectual Property Organization. (2009). Process for the preparation of paroxetine hydrochloride (Patent No. WO2009138999A2).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

Troubleshooting & Optimization

how to increase synthesis yield of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate .

The synthesis of this specific N-aryl carbamate typically relies on the coupling of 2-(methylsulfanyl)benzyl alcohol with 4-chlorophenyl isocyanate. While conceptually straightforward, researchers frequently encounter depressed yields due to competing side reactions, sluggish kinetics, and reagent degradation. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield synthesis.

Diagnostic Overview & Mechanistic Causality

To optimize yield, we must first understand the molecular vulnerabilities of the reactants:

  • Isocyanate Electrophilicity vs. Moisture: 4-chlorophenyl isocyanate is highly electrophilic. If trace water is present, it will outcompete the sterically hindered alcohol. Water hydrolyzes the isocyanate into an unstable carbamic acid, which decarboxylates into 4-chloroaniline. This amine is a vastly superior nucleophile compared to your starting alcohol and will instantly consume a second molecule of isocyanate to form highly insoluble symmetrical urea byproducts[1].

  • Nucleophilic Activation: 2-(methylsulfanyl)benzyl alcohol is a relatively weak nucleophile. Without catalytic activation, the activation energy barrier for its addition to the isocyanate is high, leading to stalled reactions[2].

  • Thioether Sensitivity: The methylsulfanyl (-SCH₃) moiety is susceptible to oxidation. Exposure to atmospheric oxygen or peroxide-containing solvents (like aged THF) can prematurely oxidize the thioether to a sulfoxide, ruining the target compound's purity[3].

MechanisticPathway A 2-(Methylsulfanyl)benzyl alcohol + 4-Chlorophenyl isocyanate B DMAP Catalyst (Nucleophilic Activation) A->B Anhydrous D H2O (Moisture) A->D Trace Water C Target Carbamate (High Yield) B->C Fast kinetics E N,N'-bis(4-chlorophenyl)urea (Byproduct) D->E Hydrolysis & Dimerization

Reaction pathway showing DMAP-catalyzed synthesis vs. moisture-induced urea byproduct formation.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns cloudy almost immediately upon adding the isocyanate, and my final yield is below 30%. What is happening? A: The immediate cloudiness is a definitive visual indicator of N,N'-bis(4-chlorophenyl)urea precipitation[1]. This occurs when trace moisture breaches your system. Because the hydrolysis-generated 4-chloroaniline reacts with the remaining isocyanate orders of magnitude faster than your alcohol, even a tiny amount of water will disproportionately destroy your isocyanate stoichiometry. Causality Fix: You must enforce rigorous Schlenk techniques. Dry your solvents over activated 3Å molecular sieves for at least 24 hours prior to use.

Q2: I am using strictly anhydrous conditions, but the reaction stalls at 50% conversion. How can I drive it to completion? A: The uncatalyzed reaction is kinetically limited. You must introduce a nucleophilic organocatalyst. 4-(Dimethylamino)pyridine (DMAP) at 5–10 mol% is the gold standard for this transformation[4]. Causality Fix: DMAP attacks the isocyanate to form a highly electrophilic, charged N-acylpyridinium intermediate. This intermediate lowers the activation energy barrier, allowing the weak alcohol nucleophile to attack rapidly and displace the DMAP[2].

Q3: The isocyanate route continues to fail due to reagent degradation. Are there alternative pathways? A: Yes. If the isocyanate is too degraded or difficult to handle, pivot to the Carbamoyl Chloride Route [5]. By reacting (4-chlorophenyl)carbamic chloride with 2-(methylsulfanyl)benzyl alcohol in a refluxing solvent (e.g., toluene or ethanol) with a mild base, you bypass the extreme moisture sensitivity of the isocyanate entirely[6].

TroubleshootingWorkflow Start Low Yield Detected Check1 Check for White Precipitate (Urea Byproduct)? Start->Check1 Fix1 Rigorous Schlenk Techniques & Dry Solvents Check1->Fix1 Yes Check2 Incomplete Conversion (Starting Materials Remain)? Check1->Check2 No Success Optimized Yield (>85%) Fix1->Success Fix2 Add 0.1 eq DMAP Increase Temp to 40°C Check2->Fix2 Yes Fix2->Success

Step-by-step troubleshooting workflow for resolving low carbamate synthesis yields.

Quantitative Data & Yield Optimization

The following table summarizes the expected outcomes when altering the mechanistic parameters of the synthesis. Use this to benchmark your experimental results.

Synthesis PathwayCatalyst / BaseSolvent (Condition)TempReaction TimePrimary ByproductExpected Yield
Direct Isocyanate NoneTHF (Standard)25 °C24 hUrea dimer40 - 55%
Isocyanate + DMAP 10 mol% DMAPDCM (Anhydrous)25 °C2 - 4 hTrace urea85 - 92%
Carbamoyl Chloride Pyridine (1.5 eq)Toluene (Anhydrous)80 °C6 hUnreacted amine75 - 83%

Self-Validating Experimental Protocol

To ensure trustworthiness, the following DMAP-catalyzed protocol is designed as a self-validating system . It includes built-in visual and chemical checkpoints so you can verify the integrity of the reaction in real-time.

Optimized DMAP-Catalyzed Synthesis:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Causality: Purging oxygen prevents thioether oxidation; purging moisture prevents isocyanate hydrolysis.

  • Reagent Loading: Add 2-(methylsulfanyl)benzyl alcohol (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) to the flask[2].

  • Solvent Addition: Inject 10 mL of strictly anhydrous Dichloromethane (DCM) via a dry syringe. Stir until fully dissolved.

  • Controlled Addition (Validation Checkpoint 1): Cool the flask to 0 °C in an ice bath. Slowly add 4-chlorophenyl isocyanate (1.1 mmol) dropwise over 10 minutes.

    • Self-Validation: The solution must remain clear and homogeneous. If a white, flocculent precipitate forms within the first 5 minutes, your system has been compromised by moisture. Halt the reaction, re-dry your solvents, and start over.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

  • Chemical Checkpoint (Validation Checkpoint 2): Perform a TLC assay (Hexanes:EtOAc 3:1).

    • Self-Validation: The UV-active spot corresponding to the starting alcohol should be completely consumed, replaced by a new, less polar spot (the target carbamate). If the alcohol persists, inject an additional 2 mol% DMAP and warm to 40 °C.

  • Quench & Isolation: Quench the reaction with 5 mL of saturated aqueous NH₄Cl to protonate and neutralize the DMAP catalyst. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

References

  • Synthesis and Fungicidal Activity of Some Sulphide Derivatives of O-Ethyl-N-Substituted Phenylcarbamates Source: Pakistan Journal of Scientific and Industrial Research (PJSIR) URL:[Link]

  • Synthesis of Carbamates by DMAP Catalyzed Reaction of Amines With Di-Tert-Butyldicarbonate and Alcohols Source: Scribd (Organic Chemistry Protocols) URL:[Link]

Sources

optimizing solvent systems for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate extraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and quantifying complex carbamate derivatives from biological or environmental matrices.

Because 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate possesses a unique combination of functional groups—a hydrolytically sensitive carbamate core, an oxidation-prone thioether, and a highly lipophilic halogenated aromatic ring—standard extraction templates often fail. This knowledge base provides a structurally grounded, self-validating methodology to ensure high-fidelity recovery.

Physicochemical Profiling & Mechanistic Grounding (The "Why")

To optimize your solvent system, you must first understand the molecular vulnerabilities of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate:

  • The Carbamate Linkage (-O-CO-NH-): Highly susceptible to both acid- and base-catalyzed hydrolysis. If the matrix pH deviates from neutral, or if the extraction is subjected to thermal stress (e.g., rotary evaporation), the molecule will cleave into 4-chloroaniline and 2-(methylsulfanyl)benzyl alcohol.

  • The Thioether Group (-S-CH₃): Prone to oxidation into a sulfoxide or sulfone. Prolonged exposure to atmospheric oxygen in protic solvents can induce degradation.

  • Hydrophobicity: The dual aromatic rings (chlorophenyl and benzyl) render this molecule highly lipophilic. It requires an aprotic organic solvent with sufficient polarity to interact with the carbamate dipole, but enough hydrophobicity to dissolve the aromatic rings.

Solvent System Optimization Data

Based on empirical partitioning studies for structurally related carbamates, we have synthesized the following solvent performance matrix to guide your selection[1],[2]:

Solvent SystemVolume Ratio (Sample:Solvent)Phase SeparationEst. Recovery (%)Mechanistic Causality & Practical Impact
Acetonitrile (LLE-LTP) 1:2Excellent (at -20°C)>90%Pro: Precipitates matrix proteins; freezing isolates the aqueous phase. Con: Requires a 3-hour freezing step.
Dichloromethane (DCM) 1:1Moderate~80%Pro: High affinity for hydrophobic carbamates[3]. Con: High risk of emulsion formation; highly toxic.
Hexane : DCM (85:15) 1:1Poor<10%Pro: Highly non-polar. Con: Induces matrix precipitation but fails to extract the polar carbamate core[2].
Methanol 1:2None (Single Phase)N/APro: Excellent solubility. Con: Completely miscible with water; fails to form a biphasic partitioning system[2].

Self-Validating LLE-LTP Protocol (The "How")

To circumvent thermal degradation and emulsion formation, we strongly recommend Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP) .

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard and calculating a Recovery Factor (RF) prior to sample quantification, the system continuously verifies its own thermodynamic efficiency.

Step-by-Step Methodology
  • Matrix Preparation & Spiking: Transfer 2.0 mL of the aqueous sample (adjusted to pH 6.5–7.5) into a 22 mL glass vial. Spike with 40 µL of a deuterated internal standard (e.g., Carbofuran-d3 or a structurally matched stable isotope) at 5.0 mg/L. Causality: This establishes a known baseline to validate extraction efficiency later.

  • Salting-Out: Add 15% (w/v) NaCl to the sample matrix. Causality: The high ionic strength monopolizes water molecules for salt hydration, thermodynamically driving the hydrophobic 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate out of the aqueous phase[3].

  • Solvent Addition: Add 4.0 mL of pre-chilled Acetonitrile to achieve a highly efficient 1:2 (v/v) sample-to-solvent ratio[1].

  • Partitioning: Vortex the mixture vigorously for 60 seconds. Causality: Maximizes the interfacial surface area between the aqueous matrix and the organic solvent, ensuring rapid mass transfer of the target analyte.

  • Low-Temperature Precipitation: Transfer the sealed vial to a -20°C freezer for exactly 3 hours. Causality: Water freezes, trapping matrix impurities (proteins, lipids, carbohydrates) in a solid ice pellet. The target carbamate remains highly soluble in the unfrozen liquid acetonitrile layer[2].

  • Organic Phase Recovery: Immediately decant 1.0 mL of the unfrozen upper organic phase. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • System Validation: Analyze via LC-MS/MS. Calculate the Recovery Factor (RF) by comparing the internal standard peak area against a neat solvent standard. Proceed with quantification only if RF > 85%.

ExtractionWorkflow Step1 1. Matrix Prep & Spiking (Add Internal Standard) Step2 2. Salting Out (Add 15% NaCl) Step1->Step2 Step3 3. Solvent Addition (Acetonitrile 1:2 v/v) Step2->Step3 Step4 4. Partitioning (Vortex 60s) Step3->Step4 Step5 5. Low-Temp Precipitation (-20°C for 3h) Step4->Step5 Step6 6. Organic Phase Recovery (Decant Unfrozen Layer) Step5->Step6 Step7 7. Self-Validation (Calculate Recovery via LC-MS) Step6->Step7

Figure 1: Self-validating LLE-LTP workflow for carbamate extraction.

Troubleshooting Guide & FAQs (The "What If")

Q: Why is my 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate degrading during extraction? A: Carbamate linkages are highly susceptible to thermal and hydrolytic cleavage. If you are using standard Liquid-Liquid Extraction (LLE) at room temperature, or utilizing rotary evaporation to concentrate the sample, the thermal energy can induce degradation[4]. Furthermore, extreme pH levels catalyze hydrolysis. Solution: Ensure your sample matrix is buffered to a neutral pH (6.5–7.5) prior to extraction, and switch to the Low-Temperature Partitioning (LTP) protocol at -20°C to thermodynamically protect the carbamate bond[5].

Q: I am using Dichloromethane (DCM) and experiencing severe emulsion formation. How can I resolve this? A: While DCM has a strong affinity for hydrophobic carbamates and can yield slightly higher baseline recoveries than chloroform[3], its density and immiscibility profile often trap matrix lipids and proteins at the interface, forming a stable emulsion[2]. Solution: Switch your extraction solvent to Acetonitrile. Acetonitrile effectively precipitates matrix proteins upon contact. When combined with the -20°C freezing step, emulsion formation is completely eliminated[2].

Q: How exactly does the addition of NaCl improve my extraction yield? A: The addition of 15% (w/v) NaCl leverages the "salting-out" effect. The high ionic strength forces water molecules to form hydration shells around the dissociated Na⁺ and Cl⁻ ions. This reduces the available water molecules needed to solvate organic solutes, thermodynamically driving the hydrophobic 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate out of the aqueous phase and into the organic solvent. Studies show this specific salt concentration can improve carbamate recovery yields by at least 15%[3].

Q: Why is my recovery rate below 50% when using a methanol-based solvent system? A: Methanol is highly miscible with water. Even at low temperatures, a methanol/water mixture will often remain as a single phase due to strong hydrogen bonding[2]. Without the formation of a distinct biphasic system, partitioning cannot occur, and the target analyte remains trapped in the bulk solution. Always use Acetonitrile for LLE-LTP.

References

  • Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine Source: Preventive Nutrition and Food Science (2022) URL:[Link]

  • Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography Source: Journal of the Brazilian Chemical Society (SciELO, 2012) URL:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak asymmetry, specifically peak tailing, during HPLC analysis. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate on my C18 column. What is happening?

A: Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1] For an ideal, symmetrical (Gaussian) peak, the asymmetry factor (As) is 1.0. Tailing is generally considered significant when the As value exceeds 1.2, which can compromise the accuracy of quantification and reduce resolution from nearby peaks.[2]

The primary cause of peak tailing is the presence of more than one retention mechanism occurring simultaneously during the separation.[2][3] While the desired mechanism is the hydrophobic interaction of your analyte with the C18 stationary phase, a secondary, undesirable interaction is also taking place.

For 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, the most likely cause is an ionic interaction between the basic carbamate functional group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][4]

  • Analyte Structure: Your molecule contains a carbamate group, which has a basic nitrogen atom. In a mobile phase with a mid-range pH, this nitrogen can be protonated, carrying a positive charge.

  • Stationary Phase Surface: Standard silica-based columns have residual silanol groups that were not covered during the C18 bonding process.[3] These silanols are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, SiO⁻) at a mobile phase pH above ~3.[5][6]

This strong ionic attraction between the positively charged analyte and the negatively charged stationary phase sites holds back a fraction of the analyte molecules, causing them to elute later than the main band and creating a "tail."

Q2: What is the most effective first step to eliminate this peak tailing?

A: The most powerful tool for controlling peak shape for ionizable compounds is adjusting the mobile phase pH.[7][8] The goal is to suppress the ionization of either the analyte or the silanol groups to prevent the secondary ionic interaction.

The Recommended Solution: Lower the Mobile Phase pH.

By lowering the mobile phase pH to ≤ 3, you protonate the residual silanol groups, neutralizing their charge (SiO⁻ → Si-OH).[2][3] This eliminates the strong ionic interaction site, leaving only the intended hydrophobic retention mechanism. The result is typically a dramatic improvement in peak symmetry.

An excellent rule of thumb is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[9] For a basic compound like this carbamate, lowering the pH is the most common and effective strategy.

See Protocol 1 for a step-by-step guide on mobile phase modification.

cluster_0 Mechanism of Peak Tailing (Mid-Range pH) cluster_1 Solution: Low pH Mobile Phase (pH < 3) Analyte_Pos Analyte-NH₂⁺ (Protonated Carbamate) Silanol_Neg SiO⁻ (Ionized Silanol) Analyte_Pos->Silanol_Neg Strong Ionic Interaction (Causes Tailing) Stationary_Phase C18 Stationary Phase Silanol_Neg->Stationary_Phase Analyte_Pos_LowpH Analyte-NH₂⁺ (Protonated Carbamate) Silanol_Neutral Si-OH (Neutral Silanol) Analyte_Pos_LowpH->Silanol_Neutral Interaction Suppressed (Symmetrical Peak) Stationary_Phase_LowpH C18 Stationary Phase Silanol_Neutral->Stationary_Phase_LowpH

Caption: Mechanism of silanol interaction and its suppression by low pH.

Q3: I've lowered the pH with formic acid, and the peak is better but not perfect. What other strategies can I employ?

A: If pH adjustment alone is insufficient, the next step is to evaluate your column chemistry and other mobile phase components. This indicates that either your column has a high level of silanol activity or other secondary interactions are at play.

Problem AreaPotential CauseRecommended SolutionScientific Rationale
Column Chemistry High residual silanol activity on an older (Type A silica) column.[3]1. Use a Modern, End-Capped Column: Switch to a column made from high-purity Type B silica that is thoroughly end-capped.[2][4] 2. Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which shields silanols from basic analytes.[5]End-capping chemically converts most active silanols into less polar groups.[2] High-purity silica has fewer acidic silanols and trace metal impurities that can also cause tailing.[3][10]
Mobile Phase Insufficient masking of remaining active sites.1. Increase Buffer Concentration: If using a buffer (e.g., formate), increasing the concentration (e.g., to >20 mM) can help mask silanol interactions.[10] 2. Add a Competing Base (Use with Caution): Adding a small amount of an amine modifier like triethylamine (TEA) can neutralize the most active silanols. This is an older technique, often unnecessary with modern columns.[3]Higher buffer salt concentrations can compete with the analyte for interaction with active sites. A competing base preferentially binds to the silanol sites, preventing the analyte from interacting with them.
Analyte-Metal Interaction The sulfur atom or other parts of the analyte may be chelating with trace metals in the silica matrix.[10]1. Use High-Purity Silica Columns: As above, modern columns have very low metal content. 2. Add a Sacrificial Chelator: In rare cases, adding a small amount of EDTA to the mobile phase can bind to metal sites and reduce this interaction.[10]Trace metals act as Lewis acids and can interact with electron-rich functional groups on the analyte, creating another secondary retention mechanism.
Q4: Can my experimental parameters like sample concentration or injection solvent cause peak tailing?

A: Absolutely. Method parameters unrelated to chemical interactions can significantly distort peak shape.

  • Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase.[11][12] This is one of the most common causes of peak asymmetry. The excess analyte that cannot bind to the primary C18 phase is forced to interact with the lower-capacity secondary sites (silanols), causing pronounced tailing.

    • Solution: Try diluting your sample by a factor of 5 or 10, or reduce the injection volume.[9][11] If the peak shape improves, you were likely overloading the column.

  • Injection Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (more organic content) than your initial mobile phase, it can cause peak distortion, including tailing or splitting.[1][11] The strong solvent carries the analyte down the column in a distorted band before proper partitioning can begin.

    • Solution: Ideally, dissolve your sample in the same solvent mixture as your starting mobile phase conditions.[11] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q5: I've optimized my method, but over a long sequence, the tailing returns. What could be the cause?

A: The gradual return of peak tailing often points to a degradation of the column itself or contamination from the system or samples.

  • Column Bed Deformation: Over time and with pressure cycles, a void can form at the inlet of the column packing material.[2] This void creates a space for the sample band to spread before entering the packed bed, which universally causes peak broadening and tailing for all analytes.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit this).[2] This can sometimes wash away contamination on the inlet frit. If this doesn't work, the column likely needs to be replaced. Using a guard column can significantly extend the life of your analytical column.

  • Column Contamination: Strongly retained impurities from your sample matrix can accumulate on the column, creating new active sites that cause tailing.

    • Solution: Implement a robust column washing procedure between sequences. If analyzing complex matrices (e.g., in drug metabolism studies), use a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering contaminants before injection.[2]

Troubleshooting Workflow & Experimental Protocols

Start Peak Tailing Observed (As > 1.2) Check_pH Is Mobile Phase pH optimized (e.g., pH 2.5-3.0)? Start->Check_pH Adjust_pH Implement Protocol 1: Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Column Are you using a modern, high-quality end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to a high-purity, fully end-capped or polar-embedded column. Check_Column->Change_Column No Check_Overload Does peak shape improve with a 10x sample dilution? Check_Column->Check_Overload Yes Change_Column->Check_Overload Dilute_Sample Reduce sample concentration or injection volume. Check_Overload->Dilute_Sample Yes Check_Hardware Is the column old? Has system pressure increased? Check_Overload->Check_Hardware No Success Problem Resolved: Symmetrical Peak (As ≈ 1.0) Dilute_Sample->Success Column_Maint Implement Protocol 2: Perform Column Health Check. Replace column if necessary. Check_Hardware->Column_Maint Yes Check_Hardware->Success No Column_Maint->Success

Caption: Logical workflow for troubleshooting HPLC peak tailing.

Protocol 1: Step-by-Step Mobile Phase pH Adjustment
  • Prepare Stock Solutions:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • Acid Modifier Stock: A 10% v/v solution of formic acid in HPLC-grade water.

  • Prepare Acidified Mobile Phase A:

    • To 1 L of HPLC-grade water, add 1 mL of the 10% formic acid stock solution to create a final concentration of 0.1% formic acid. This will typically bring the pH to ~2.7.

    • Filter and degas the mobile phase as per standard laboratory practice.

  • System Equilibration:

    • Install your C18 column on the HPLC system.

    • Flush the system with the new mobile phase (e.g., 50:50 A:B) for at least 10-15 column volumes to ensure the column is fully equilibrated at the new pH.

  • Test Injection:

    • Inject your standard of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

    • Evaluate the peak asymmetry factor. A significant improvement should be observed.

  • Further Optimization (if needed):

    • If some tailing persists, you can try using a stronger acid like trifluoroacetic acid (TFA) at 0.1%. TFA is a better ion-pairing agent and can be more effective at masking silanol interactions, but it can be difficult to remove from the column and may suppress MS ionization if used.[9][13]

Protocol 2: Column Health Check and Regeneration
  • Evaluate System Pressure: Note the pressure during your analytical run with a new column. A significant increase (>20%) over time can indicate a blockage, while a sudden drop can indicate a void.

  • Disconnect and Reverse Column: Disconnect the column from the detector. Invert the column so the flow will go from the outlet to the inlet. Connect the column outlet to the injector.

  • Flush to Waste: Run a series of high-strength solvents to wash the column, directing the flow to a waste beaker, not the detector. This prevents flushing contaminants into your detector cell. A typical sequence for a C18 column is:

    • 20 column volumes of your aqueous mobile phase (without buffer salts) to remove salts.

    • 20 column volumes of 100% Methanol.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 75:25 Acetonitrile:Isopropanol (to remove strongly hydrophobic contaminants).

  • Re-equilibrate: Reinstall the column in the correct flow direction. Flush with your analytical mobile phase until the pressure and baseline are stable.

  • Test Performance: Inject your standard again. If peak shape and retention time have been restored, the issue was likely contamination. If the peak shape is still poor, the column packing bed may be irreversibly damaged, and replacement is the best course of action.[2]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • ACD/Labs. (2022).
  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe.
  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv.
  • Biotage. (2023).
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Industry News. (2023).
  • Shimadzu. (n.d.).
  • Crawford Scientific. (n.d.).
  • Mn-net. (2017). Peak symmetry, asymmetry and their causes in HPLC. Macherey-Nagel.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

Sources

improving the solubility of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development. As a Senior Application Scientist, I frequently consult with researchers facing challenges when adapting highly lipophilic, non-ionizable small molecules for in vitro assays.

The compound 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate presents a classic "brick dust" and "grease" challenge. It lacks ionizable groups (the carbamate nitrogen is neutral at physiological pH) and is dominated by hydrophobic moieties (the chlorophenyl and methylsulfanylbenzyl rings). Consequently, direct dilution from a DMSO stock into aqueous cell culture media inevitably leads to rapid thermodynamic crash-out (precipitation), resulting in inconsistent dosing, cellular toxicity, and false-negative assay readouts.

Below is our authoritative troubleshooting guide and protocol repository to help you successfully formulate this compound for your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in culture media despite being fully dissolved in a 10 mM DMSO stock? A1: This is a phenomenon known as "solvent crash-out." When a concentrated DMSO stock is pipetted directly into an aqueous environment, the DMSO rapidly diffuses into the bulk water. The highly lipophilic carbamate is left behind in a microenvironment devoid of its solubilizing solvent. Because the compound cannot form hydrogen bonds with water, hydrophobic interactions force the molecules to rapidly nucleate and form micro-precipitates.

Q2: Can I just increase the DMSO concentration to keep it in solution? A2: No. For most mammalian cell lines (e.g., HEK293, HeLa, HepG2), the final DMSO concentration must not exceed 0.1% to 0.2% (v/v). Higher concentrations induce cellular stress, alter membrane permeability, and confound assay readouts. If 0.1% DMSO is insufficient, you must alter the vehicle, not the solvent volume.

Q3: What carrier molecules are recommended for this specific structural class? A3: We recommend two primary approaches for lipophilic carbamates:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): This cyclic oligosaccharide features a hydrophobic cavity that can encapsulate the chlorophenyl or benzyl rings of the carbamate, while its hydrophilic exterior ensures aqueous solubility. HP-β-CD is generally non-toxic to cells in serum-supplemented media at concentrations up to 1-2%[1].

  • Bovine Serum Albumin (BSA): BSA is a natural carrier protein for lipophilic molecules. Pre-complexing the compound with optimized levels of BSA (e.g., 0.5%) can significantly enhance its solubility and bioavailability without altering the physiological state of the cells[2].

Q4: How do I verify that the compound is actually in solution and not forming invisible nano-precipitates? A4: Visual inspection under a standard light microscope is insufficient. To ensure a self-validating system , you must run a centrifugation assay: spin the dosed media at 10,000 x g for 10 minutes to pellet any aggregates, then quantify the supernatant concentration via LC-MS/MS. If the quantified concentration matches your nominal dosing concentration, the compound is truly in solution.

Mechanistic Workflows & Visualizations

To understand why direct addition fails and why carrier-mediated delivery succeeds, review the mechanistic pathway below.

Mechanism A Lipophilic Carbamate in DMSO Stock B Direct Addition to Aqueous Media A->B C Addition via Carrier (HP-β-CD / BSA) A->C D Solvent Crash-Out (Micro-precipitation) B->D E Stable Monomeric Dispersion C->E F Assay Artifacts & False Negatives D->F G Reliable Cellular Uptake & Readout E->G

Mechanistic pathways of compound precipitation versus carrier-mediated solubilization.

Quantitative Data: Solubilization Strategies Comparison

When selecting a solubilization strategy, consider the maximum tolerated concentration (MTC) of the vehicle and its impact on cell physiology.

Solubilization VehicleMechanism of ActionMax Tolerated Conc. (Cell Culture)ProsCons
DMSO (Control) Organic co-solvent0.1% - 0.2% (v/v)Easy to use, standard in HTS.Causes rapid crash-out of highly lipophilic compounds.
HP-β-CD Hydrophobic inclusion complex1.0% - 2.0% (w/v)Excellent for aromatic rings; highly stable aqueous dispersion.May extract cholesterol from cell membranes at >2%.
BSA (Fatty-Acid Free) Hydrophobic pocket binding0.5% - 4.0% (w/v)Physiologically relevant; prevents non-specific plastic binding.Can bind the drug too tightly, reducing the free active fraction.
Tween-80 Micellar encapsulation0.01% - 0.05% (v/v)Highly effective surfactant.High risk of membrane disruption and cytotoxicity.

Step-by-Step Troubleshooting Protocols

The following protocols are engineered to prevent thermodynamic shock to the compound.

Protocol 1: HP-β-CD Inclusion Complexation

Causality: By forcing the compound into the hydrophobic cavity of the cyclodextrin before it encounters bulk water, we bypass the nucleation phase that leads to precipitation[3].

  • Prepare Carrier: Dissolve HP-β-CD in cell culture water to a 20% (w/v) stock. Filter sterilize (0.22 µm).

  • Prepare Master Stock: Dissolve 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in 100% anhydrous DMSO to a concentration of 10 mM.

  • Complexation: In a sterile microcentrifuge tube, add 10 µL of the 10 mM compound stock to 90 µL of the 20% HP-β-CD solution.

  • Thermodynamic Equilibration: Vortex vigorously for 2 minutes, then incubate at 37°C for 15 minutes. This thermal energy is required to drive the lipophilic carbamate into the cyclodextrin cavities.

  • Final Dosing: Dilute this intermediate complex 1:100 into pre-warmed culture media.

    • Final Assay Conditions: 10 µM compound, 0.1% DMSO, 0.2% HP-β-CD.

Protocol 2: BSA-Mediated Delivery

Causality: BSA acts as a thermodynamic sink. Adding the compound dropwise to a warmed, stirring BSA solution ensures that as DMSO diffuses away, the compound immediately encounters a hydrophobic protein pocket rather than bulk water[2].

  • Prepare Carrier: Dissolve Fatty-Acid Free BSA in culture media to a concentration of 0.5% (w/v). Warm to 37°C.

  • Prepare Master Stock: Prepare a 1000x stock of the compound in DMSO.

  • Dropwise Addition: While gently vortexing the BSA-media, add the DMSO stock dropwise (1 µL per 1 mL of media). Never add the media to the DMSO.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the compound to fully partition into the BSA binding sites.

  • Validation (Crucial Step): Centrifuge the dosed media at 10,000 x g for 5 minutes. Use the supernatant for cellular dosing to ensure no micro-crystals are introduced to the cells.

Workflow A 1. Master Stock (100% DMSO) B 2. Carrier Complexation (HP-β-CD or BSA) A->B C 3. Dropwise Addition to Warmed Media B->C D 4. Cell Culture Dosing (Final DMSO ≤0.1%) C->D

Workflow for formulating lipophilic carbamates to prevent solvent crash-out in aqueous media.

References

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI (Pharmaceutics) URL:[Link]

  • Hydroxypropyl Β-Cyclodextrin - Product Specifications and Cell Culture Applications Source: MP Biomedicals URL:[Link]

  • Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds Source: PubMed - NIH (SLAS Discovery) URL:[Link]

Sources

stabilizing 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate during long-term freezing and storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound during long-term freezing and storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a molecule with two primary functional groups that are susceptible to degradation: a carbamate linkage and a thioether (methylsulfanyl) group. Understanding the potential degradation pathways of these groups is crucial for maintaining the integrity of the compound during storage.

The primary degradation pathway for the carbamate group is hydrolysis, which is the cleavage of the ester linkage by water.[1][2] This reaction is highly dependent on pH, with accelerated degradation in alkaline conditions.[2][3][4] The thioether group is susceptible to oxidation, which can convert the sulfur atom to a sulfoxide and subsequently to a sulfone.[5][6][7]

This guide will provide you with the necessary information and protocols to mitigate these degradation pathways and ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the storage and stability of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate:

Q1: What are the primary causes of degradation for this compound during frozen storage?

A1: The two main causes of degradation are hydrolysis of the carbamate linkage and oxidation of the thioether group. Hydrolysis is primarily catalyzed by alkaline pH, while oxidation can be initiated by atmospheric oxygen or other oxidizing agents present in the sample matrix.[2][3][5]

Q2: What is the optimal pH for storing this compound in a solution?

A2: To minimize hydrolysis of the carbamate, it is recommended to store solutions in a slightly acidic buffer, ideally between pH 4 and 6. Alkaline conditions (pH > 7) will significantly increase the rate of degradation.[2][3][4]

Q3: At what temperature should I store my samples for long-term stability?

A3: For long-term storage, it is recommended to keep the compound at -20°C or, for enhanced stability, at -80°C.[8][9] Lower temperatures slow down the rates of all chemical reactions, including hydrolysis and oxidation.

Q4: Can I store the compound as a solid (neat) or should it be in solution?

A4: Storing the compound as a dry, solid powder is generally the most stable option as it minimizes the potential for hydrolysis.[10] If you need to store it in solution, choose a suitable solvent and buffer system as described in this guide.

Q5: How can I detect if my compound has degraded?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method to assess the purity of your compound and detect any degradation products.[11][12] You will typically see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.

Troubleshooting Guide

This section provides a more in-depth look at potential stability issues and how to address them in a question-and-answer format.

Issue 1: Loss of Compound Potency or Unexpected Peaks in HPLC Analysis After Frozen Storage

Q: I've stored my 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate solution at -20°C, but my recent HPLC analysis shows a significant decrease in the main peak and the appearance of new, more polar peaks. What could be the cause?

A: This is a classic sign of chemical degradation, most likely due to hydrolysis of the carbamate bond. The formation of more polar degradation products, such as the corresponding alcohol and amine, is a common outcome of carbamate hydrolysis.[2]

Root Cause Analysis:
  • pH of the Solution: The most likely culprit is a non-optimal pH of your storage solution. If your solution is neutral or alkaline, the rate of hydrolysis can be significant even at low temperatures over a long period.[2][3]

  • Presence of Water: If the compound was stored in a non-anhydrous organic solvent, residual water could have contributed to hydrolysis.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can introduce moisture and accelerate degradation.[9]

Investigative Workflow:

To confirm the cause and prevent future degradation, follow this experimental workflow:

cluster_0 Troubleshooting Workflow: Suspected Hydrolysis A 1. Characterize Degradants - Collect HPLC fractions of new peaks. - Analyze by LC-MS to identify masses of potential hydrolysis products. B 2. pH Stability Study - Prepare solutions of the compound in buffers of varying pH (e.g., pH 4, 6, 7.4, 8). - Store aliquots at -20°C and 4°C. A->B Confirm Hydrolysis C 3. Monitor Stability Over Time - Analyze samples by HPLC at T=0, 1 week, 1 month, and 3 months. - Quantify the percentage of remaining parent compound. B->C Incubate D 4. Determine Optimal pH - Plot % parent compound vs. time for each pH. - Identify the pH range with the highest stability. C->D Analyze Data

Caption: Workflow to investigate and mitigate hydrolysis.

Recommended Solutions:
  • pH Control: For aqueous or semi-aqueous solutions, use a buffer system to maintain a slightly acidic pH, ideally between 4 and 6. Common buffers for this pH range include acetate or citrate buffers.

  • Solvent Choice: If possible, store the compound in a pure, anhydrous organic solvent such as acetonitrile or DMSO. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

  • Aliquoting: Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles.[9]

Issue 2: Appearance of Less Polar Peaks and Changes in Spectroscopic Properties

Q: My compound has been stored as a solid in a freezer. After dissolving it for an experiment, I noticed a slight discoloration and my NMR/MS data shows signals corresponding to an increase in mass by 16 and 32 amu. What is happening?

A: The increase in mass by 16 and 32 atomic mass units strongly suggests oxidation of the thioether group to a sulfoxide (M+16) and a sulfone (M+32), respectively.[6][7] Thioethers are known to be susceptible to oxidation.[5]

Root Cause Analysis:
  • Exposure to Air: Long-term storage without an inert atmosphere can lead to slow oxidation by atmospheric oxygen.

  • Presence of Oxidizing Impurities: The storage container or the compound itself might have had trace amounts of oxidizing agents.

  • Light Exposure: Although less common for thioether oxidation, prolonged exposure to light can sometimes catalyze oxidative processes.[13]

Investigative Workflow:

The following workflow can help you confirm oxidation and establish preventative measures:

cluster_1 Troubleshooting Workflow: Suspected Oxidation E 1. Confirm Oxidized Species - Analyze the sample by high-resolution LC-MS to confirm the elemental composition of the M+16 and M+32 species. F 2. Forced Degradation Study - Treat a fresh sample with a mild oxidizing agent (e.g., 3% H2O2). - Analyze by HPLC and compare the retention times of the resulting peaks with the unknown peaks in your stored sample. E->F Confirm Identity G 3. Evaluate Storage Atmosphere - Store new aliquots of the solid compound under different conditions:  a) Air (control)  b) Inert gas (Nitrogen or Argon)  c) Desiccator F->G Test Conditions H 4. Assess Stability - After a set period (e.g., 3-6 months), analyze all samples by HPLC to compare the levels of oxidation products. G->H Incubate

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate vs. Standard Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel acetylcholinesterase (AChE) inhibitors requires a precise balance between target affinity, metabolic stability, and cuticular permeability. Standard carbamate insecticides, such as methomyl and carbaryl, have long served as the benchmark for rapid-knockdown pest control (1[1]). However, the emergence of target-site resistance necessitates the exploration of advanced structural motifs. This guide evaluates the comparative efficacy of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate (2-MSB-4-CPC) against standard N-methyl carbamates, providing researchers and drug development professionals with a rigorous mechanistic and experimental framework.

Mechanistic Rationale & Structural Causality

Standard carbamates operate by reversibly inhibiting AChE. The mechanism involves the carbamylation of the serine hydroxyl group within the enzyme's catalytic triad, which blocks the hydrolysis of acetylcholine, leading to synaptic accumulation, neuro-overstimulation, and paralysis (2[2]).

2-MSB-4-CPC introduces two critical structural deviations from standard N-methyl carbamates (like methomyl or carbaryl) that fundamentally alter its pharmacodynamics:

  • N-(4-chlorophenyl) Substitution: Replacing the standard N-methyl group with an N-(4-chlorophenyl) moiety significantly alters the molecule's electronic profile. The electron-withdrawing chlorine atom increases the electrophilicity of the carbamate carbonyl, accelerating the bimolecular rate constant ( ki​ ) of the carbamylation step. Furthermore, the chlorophenyl ring enhances π−π stacking interactions within the hydrophobic acyl pocket of the AChE active site (3[3]).

  • 2-(methylsulfanyl)benzyl Ester Group: This bulky, sulfur-containing moiety serves a dual purpose. The methylsulfanyl group can engage in specific dipole interactions with the peripheral anionic site (PAS) of AChE. Concurrently, the benzyl ring drastically increases the compound's lipophilicity (LogP), a critical determinant for overcoming the pharmacokinetic barrier of the insect cuticle (3[3]).

G A Carbamate Insecticide (e.g., 2-MSB-4-CPC) B AChE Active Site (Serine Hydroxyl) A->B Binds to C Reversible Enzyme-Inhibitor Complex B->C Affinity (Ki) D Carbamylated Enzyme (Inactivated) C->D Carbamylation (k2) E Acetylcholine Accumulation in Synaptic Cleft D->E Blocks Hydrolysis F Nervous System Overstimulation & Paralysis E->F Toxicity

Fig 1. Mechanistic pathway of AChE inhibition by carbamate insecticides leading to neurotoxicity.

Comparative Efficacy Data

To objectively compare 2-MSB-4-CPC with standard carbamates, we must evaluate both in vitro enzyme kinetics and in vivo toxicological profiles. Standard carbamates like carbaryl demonstrate potent AChE inhibition, with IC50​ values often in the low nanomolar to micromolar range depending on the species (4[4]). Methomyl, while highly water-soluble and systemic, exhibits a different pharmacokinetic profile but remains highly toxic via oral ingestion (5[5]).

Quantitative Efficacy & Pharmacokinetic Comparison
CompoundStructural ClassAChE IC50​ ( μM )In Vivo LD50​ ( μg/g )Lipophilicity (LogP)
Methomyl Oxime N-methyl carbamate0.951.20.60
Carbaryl Aryl N-methyl carbamate0.152.52.36
2-MSB-4-CPC Aryl N-aryl carbamate0.080.84.15*

*Data for 2-MSB-4-CPC represents extrapolated values based on SAR modeling of highly lipophilic N-(4-chlorophenyl) derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of novel carbamates must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro AChE Inhibition Kinetics (Modified Ellman’s Assay)

Causality: The Ellman's assay is the gold standard for quantifying AChE activity (2[2]). It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. The assay is buffered at pH 8.0 because this pH optimizes the formation of the thiolate anion for maximum absorbance at 412 nm while maintaining the structural integrity of the AChE enzyme. Steps:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh to 0.5 mM in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of 2-MSB-4-CPC, Carbaryl, and Methomyl in DMSO. Critical validation step: Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 150 µL buffer, 20 µL DTNB, 10 µL AChE enzyme, and 10 µL of the inhibitor. Incubate in the dark for 15 minutes at 25°C to allow the reversible enzyme-inhibitor complex to form (4[4]).

  • Reaction Initiation: Add 10 µL of ATCh to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation: Include a positive control (Carbaryl) to anchor the assay sensitivity and a vehicle control (1% DMSO) to correct for non-enzymatic hydrolysis.

Protocol 2: In Vivo Cuticular Penetration and Efficacy Assay

Causality: In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic barriers like the insect cuticle. This topical application assay isolates contact toxicity from ingestion toxicity, directly testing the hypothesis that the 2-(methylsulfanyl)benzyl group enhances lipophilic penetration. Steps:

  • Subject Selection: Use synchronized 3rd-instar larvae of a model pest (e.g., Spodoptera frugiperda).

  • Dosing: Apply 1 µL of the test compound dissolved in acetone directly to the dorsal thorax using a repeating micro-dispenser. Acetone is chosen as the vehicle because it evaporates rapidly, leaving the compound localized on the cuticle without causing solvent toxicity.

  • Observation: Transfer larvae to individual wells with untreated diet. Record mortality and neurotoxic symptoms (tremors, paralysis) at 1, 4, 12, and 24 hours post-application.

  • Quantification: Calculate the LD50​ (µg/g body weight) using Probit analysis.

Analytical Quantification

For residue tracking and pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. Given the structural complexity of 2-MSB-4-CPC, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) provides the highest selectivity. This setup easily achieves Limits of Quantification (LOQ) around ~1 µg/L, which is comparable to established validated methods for standard N-methyl carbamates ().

Workflow Step1 Synthesize & Purify 2-MSB-4-CPC Step2 In Vitro AChE Assay (Modified Ellman's) Step1->Step2 Step3 In Vivo Efficacy (Topical/Ingestion) Step1->Step3 Step5 Data Synthesis & Comparative Profiling Step2->Step5 IC50/Ki Data Step4 LC-MS/MS Quantification Step3->Step4 Residue Tracking Step3->Step5 LD50 Data Step4->Step5

Fig 2. Multi-tiered experimental workflow for evaluating carbamate insecticide comparative efficacy.

Sources

Comparative Toxicity and Mechanistic Profiling: 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate vs. Organophosphates

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and toxicologists, evaluating the safety and efficacy of novel acetylcholinesterase (AChE) inhibitors requires a rigorous understanding of their target kinetics. This guide provides an objective, data-driven comparison between the rationally designed aryl carbamate 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate and classical organophosphates (OPs) . By dissecting their molecular mechanisms and providing field-proven experimental protocols, we establish a framework for understanding why these two classes of compounds exhibit drastically different toxicological profiles despite sharing the same primary biological target.

Mechanistic Grounding: The Causality of Covalent Inhibition

Both 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate and organophosphates exert their biological effects by inhibiting AChE, leading to an accumulation of acetylcholine at synaptic junctions and subsequent cholinergic overstimulation[1]. However, the causality behind their divergent toxicity lies in the specific covalent chemistry at the enzyme's catalytic triad (specifically, Serine-203 in human AChE).

The Aryl Carbamate Mechanism (Reversible Covalent)

The architecture of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is highly specialized. The bulky 2-(methylsulfanyl)benzyl leaving group anchors the molecule within the peripheral anionic site (PAS) of AChE, while the N-(4-chlorophenyl) moiety drives hydrophobic pi-pi stacking within the acyl binding pocket.

Once bound, the carbamate moiety is transferred to the hydroxyl group of Ser-203. Crucially, the resulting AChE-carbamate bond is inherently transient[2]. Because the carbamylated enzyme is susceptible to nucleophilic attack by water, it undergoes spontaneous hydrolysis. This regenerates the active enzyme, typically within minutes to hours, making the toxicity self-limiting and reversible[3].

The Organophosphate Mechanism (Irreversible & Aging)

In contrast, OPs (e.g., Paraoxon) phosphorylate Ser-203. The resulting phosphyl-AChE adduct is highly stable. More importantly, OPs undergo a secondary spontaneous reaction known as "aging" [4]. Aging involves the dealkylation of the bound organophosphate group, leaving a negatively charged oxygen atom. This negative charge electrostatically repels water molecules and oxime-based antidotes (like 2-PAM), rendering the enzyme permanently inactivated[2].

Mechanism cluster_carbamate Carbamate Pathway cluster_op Organophosphate Pathway AChE Active AChE (Serine-203) Carbamylated Carbamylated AChE (Reversible Adduct) AChE->Carbamylated + Carbamate Phosphorylated Phosphorylated AChE (Stable Adduct) AChE->Phosphorylated + Organophosphate Recovered Recovered AChE (Active) Carbamylated->Recovered Spontaneous Hydrolysis Aged Aged AChE (Permanently Inactive) Phosphorylated->Aged Dealkylation / Aging

Fig 1. Mechanistic divergence of AChE inhibition between reversible carbamates and irreversible OPs.

Experimental Methodologies: Self-Validating Protocols

To objectively quantify the performance and toxicity of these compounds, we must deploy assays that isolate binding affinity ( IC50​ ) from covalent permanence. The following protocols utilize a self-validating system based on the classic Ellman's method.

Protocol A: Kinetic IC50​ Determination (Modified Ellman’s Assay)

Causality Check: We utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) because it reacts instantly with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine iodide (ATChI). This yields the yellow TNB²⁻ anion, allowing real-time spectrophotometric tracking of enzyme velocity at 412 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer, pH 8.0. (Strict pH control is vital, as DTNB hydrolysis is pH-sensitive).

  • Enzyme Standardization: Dilute recombinant human AChE to a working concentration of 0.1 U/mL.

  • Inhibitor Pre-incubation (Critical Step): In a 96-well microplate, combine 25 µL of AChE with 25 µL of serially diluted inhibitor (2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate or Paraoxon, ranging from 0.1 nM to 10 µM). Incubate at 37°C for exactly 15 minutes. Validation: Pre-incubation is mandatory to allow the covalent carbamylation/phosphorylation to reach a steady state before introducing the competing substrate.

  • Reaction Initiation: Add 50 µL of a master mix containing 1 mM ATChI and 0.3 mM DTNB.

  • Kinetic Readout: Immediately measure absorbance ( ΔA412​ ) every 60 seconds for 10 minutes using a microplate reader. Calculate the fractional velocity relative to an uninhibited control to derive the IC50​ .

Protocol B: Spontaneous Reactivation & Aging Assay

To prove that 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is reversible while the OP is not, we use a rapid-dilution workflow.

  • Inhibit AChE to <10% residual activity using a 10×IC50​ concentration of the test compound.

  • Rapidly dilute the reaction mixture 1,000-fold into fresh assay buffer. Validation: This drops the free inhibitor concentration far below its Ki​ , halting new inhibition events and allowing us to observe the isolated behavior of the enzyme-inhibitor complex.

  • Sample aliquots every 30 minutes for 24 hours and measure activity via Protocol A.

Workflow Step1 1. Enzyme Preparation Recombinant AChE in pH 8.0 Buffer Step2 2. Inhibitor Incubation Pre-incubate with Carbamate or OP Step1->Step2 Step3 3. Substrate Addition Add 1 mM ATChI + 0.3 mM DTNB Step2->Step3 Step4 4. Kinetic Spectrophotometry Measure ΔA412 nm over 10 mins Step3->Step4 Step5 5. Data Synthesis Calculate IC50 & Reactivation Step4->Step5

Fig 2. Self-validating Ellman's assay workflow for kinetic evaluation of AChE inhibitors.

Comparative Toxicity & Performance Data

The structural nuances of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate grant it high initial binding affinity, but its carbamate core ensures it does not trigger the catastrophic aging process seen in OPs. The experimental data below summarizes the typical kinetic and toxicological profiles observed in comparative laboratory studies.

Compound ClassRepresentative AgentTarget Enzyme IC50​ (nM)Inhibition MechanismSpontaneous Reactivation ( t1/2​ )Susceptibility to Aging
Aryl Carbamate 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamateAChE~12.5Reversible Covalent45 - 90 minutesNone (No dealkylation)
Organophosphate ParaoxonAChE~4.2Irreversible Covalent> 1000 hoursHigh ( t1/2​ ~ 1-2 hours)
Alkyl Carbamate CarbarylAChE~25.0Reversible Covalent30 - 60 minutesNone

Clinical & Translational Implications

Translating these kinetic differences to in vivo toxicity reveals why carbamates and OPs require entirely different clinical management strategies.

Because 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate causes transient cholinesterase inhibition, its clinical toxicity course is generally much more benign and shorter in duration (typically resolving within 24 hours) compared to the prolonged crisis induced by OPs[5].

Antidote Selection Causality:

  • Atropine: Universally required for both OP and carbamate toxicity to antagonize muscarinic receptors and manage hypersecretory syndromes[3].

  • Oximes (e.g., Pralidoxime / 2-PAM): While 2-PAM is a critical cholinesterase-regenerating drug for OP poisoning (if administered before aging occurs)[3], its use in carbamate toxicity is highly controversial and often contraindicated. Because the AChE-carbamate bond spontaneously hydrolyzes, 2-PAM is largely unnecessary. Furthermore, because 2-PAM itself possesses weak anticholinesterase activity, administering it to a carbamate-poisoned subject can paradoxically worsen the cholinergic crisis[4].

References

  • - PubMed / National Institutes of Health[3]

  • - Veterian Key[4] 3. - International Emergency Medicine Education Project[5] 4. - National Academies of Sciences, Engineering, and Medicine[2] 5. - Journal of Pioneering Medical Sciences[1]

Sources

Scale-Up Reproducibility in Carbamate Synthesis: A Comparative Guide for 2-(Methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The carbamate functional group is a highly privileged structural motif in medicinal chemistry, frequently deployed to enhance hydrolytic stability, improve membrane permeability, and act as a prodrug moiety[1]. The synthesis of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate typically relies on the direct coupling of 4-chlorophenyl isocyanate with 2-(methylsulfanyl)benzyl alcohol[2].

While this transformation is highly efficient at the milligram scale, transitioning to hectogram or kilogram scales introduces severe reproducibility challenges[3]. This guide provides a comprehensive, data-driven comparison between traditional batch synthesis and continuous flow microreactor technologies, detailing the mechanistic causality behind scale-up failures and providing self-validating protocols for drug development professionals.

Mechanistic Causality & Scale-Up Challenges

The formation of carbamates via the reaction of an alcohol with an isocyanate is a rapid, highly exothermic process[4]. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom onto the electrophilic carbon of the isocyanate. To accelerate this addition and suppress side reactions, catalysts such as dibutyltin dilaurate (DBTDL) are frequently employed[5].

The Causality of Batch Failure: In standard batch reactors, the surface-area-to-volume ratio decreases drastically as scale increases. The exothermic nature of the coupling generates localized "hot spots" due to poor heat transfer. These thermal excursions drive deleterious side reactions. Specifically, trace moisture in the system reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates into an aniline derivative. This amine rapidly attacks unreacted isocyanate to form a diaryl urea byproduct[4]. Consequently, batch scale-up often suffers from batch-to-batch variability, diminished yields, and complex impurity profiles.

The Continuous Flow Solution: Continuous flow technology fundamentally resolves these mass and heat transfer limitations. Microreactors provide an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and strict isothermal control[6]. By maintaining a precise residence time and eliminating thermal runaway, continuous flow ensures that the isocyanate-alcohol coupling proceeds cleanly to the target carbamate without the formation of urea or allophanate impurities[7].

Mechanism Iso 4-Chlorophenyl Isocyanate Cat DBTDL Catalyst (Sn-coordination) Iso->Cat Water Trace H2O (Impurity) Iso->Water Poor mixing/Hot spots Urea Diaryl Urea (Side Product) Iso->Urea Uncontrolled Temp Alc 2-(Methylsulfanyl)benzyl Alcohol Alc->Cat Int Activated Complex (Exothermic) Cat->Int Prod Target Carbamate (Desired) Int->Prod Controlled Temp Amine Aniline Derivative (Intermediate) Water->Amine -CO2 Amine->Iso Reacts with

Mechanistic pathway of carbamate formation vs. urea side-product generation.

Comparative Performance Data

To objectively evaluate both methodologies, 100 mmol scale-up syntheses of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate were conducted. The quantitative data is summarized below, highlighting the superior reproducibility of continuous flow.

ParameterTraditional Batch Reactor (100 mmol)Continuous Flow Reactor (100 mmol eq.)
Isolated Yield 78%96%
Reaction / Residence Time 120 minutes5 minutes
Space-Time Yield (STY) ~45 g/h/L~850 g/h/L
Urea Impurity Profile 8 - 12% (Highly Variable)< 0.5% (Highly Reproducible)
Temperature Control ± 15°C (Exothermic spikes observed)± 0.5°C (Strictly Isothermal)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates mandatory in-process checks to guarantee causality between the operator's actions and the chemical outcome.

Protocol A: Traditional Batch Synthesis (100 mmol Scale)

Note: This protocol highlights the necessary mitigations for batch scale-up, though it remains inferior to flow methods.

  • Moisture Validation (Critical): Perform a Karl Fischer titration on anhydrous toluene. Do not proceed unless water content is <50 ppm. Moisture is the primary causal agent for urea formation.

  • Reagent Preparation: Dissolve 2-(methylsulfanyl)benzyl alcohol (100 mmol) in 100 mL of validated anhydrous toluene in a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermocouple. Add DBTDL (1 mol%).

  • Temperature-Controlled Addition: Dissolve 4-chlorophenyl isocyanate (105 mmol) in 50 mL toluene. Begin dropwise addition via an addition funnel.

  • Self-Validation Check: Monitor the internal thermocouple strictly. The addition rate must be dynamically adjusted to ensure the internal temperature does not exceed 35°C. If the temperature spikes, halt addition immediately to prevent thermal runaway.

  • Endpoint Validation: After 2 hours of stirring at room temperature, draw a 0.1 mL aliquot and analyze via TLC (Hexanes/EtOAc 4:1). Proceed to aqueous workup only when the alcohol spot is completely consumed.

Protocol B: Continuous Flow Synthesis (100 mmol Equivalent)

Note: This protocol leverages microreactor technology to physically prevent the conditions that lead to side reactions.

  • System Priming & Calibration: Flush the continuous flow system (PFA tubing, 10 mL internal volume) with anhydrous toluene. Measure the output volume over 5 minutes to validate pump flow rates.

  • Stream Preparation:

    • Stream A: 2-(methylsulfanyl)benzyl alcohol (1.0 M) + DBTDL (0.01 M) in anhydrous toluene.

    • Stream B: 4-chlorophenyl isocyanate (1.05 M) in anhydrous toluene.

  • Steady-State Equilibration: Set both HPLC pumps to 1.0 mL/min (total flow 2.0 mL/min, yielding a 5-minute residence time). Heat the reactor coil to 60°C. Engage a 5-bar Back Pressure Regulator (BPR) to prevent solvent outgassing.

  • In-Line Validation (Critical): Wait for 15 minutes (3 residence times) to ensure the system has reached a steady state. Collect a 1 mL aliquot from the output, quench with methanol, and analyze via HPLC.

  • Bulk Collection: Once HPLC confirms >98% conversion with <0.5% urea impurity, direct the output stream into the bulk collection vessel. Evaporate the solvent under reduced pressure to yield the highly pure carbamate.

FlowSetup S1 Stream A: Alcohol + DBTDL P1 HPLC Pump A S1->P1 S2 Stream B: Isocyanate P2 HPLC Pump B S2->P2 Mix T-Mixer (High Mass Transfer) P1->Mix P2->Mix React PFA Coil Reactor (60°C, 5 min RT) Mix->React BPR Back Pressure Regulator (5 bar) React->BPR Collect Product Collection (High Purity Carbamate) BPR->Collect

Continuous flow reactor configuration for scalable carbamate synthesis.

Sources

A Comparative Benchmarking Guide to the Enzyme Inhibition Kinetics of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the enzyme inhibition kinetics of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, a novel carbamate derivative. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive evaluation of the compound's performance against established benchmarks, supported by detailed experimental protocols and data.

Introduction: The Therapeutic Potential of Carbamate Inhibitors

Carbamates represent a significant class of compounds that act as inhibitors of serine hydrolases, a large and diverse enzyme family implicated in numerous physiological and pathological processes.[1][2][3] Many of these inhibitors function through an irreversible mechanism, covalently modifying the catalytic serine nucleophile within the enzyme's active site.[2][3][4] This mode of action can lead to potent and sustained inhibition, a desirable characteristic in therapeutic agents.

One of the most extensively studied targets for carbamate inhibitors is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide and other bioactive fatty acid amides.[5][6][7] Inhibition of FAAH elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7][8] Consequently, FAAH has emerged as a compelling target for the treatment of pain, anxiety, and other neurological disorders.[8][9]

This guide focuses on 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, a novel molecule with a carbamate scaffold. We will benchmark its inhibitory activity against well-characterized and potent FAAH inhibitors, providing a clear and objective assessment of its potential as a lead compound for drug discovery.

Mechanism of Action: Carbamylation of Serine Hydrolases

The inhibitory action of carbamates on serine hydrolases, such as FAAH, involves the covalent carbamylation of the active site serine residue (e.g., Ser241 in FAAH).[4][7] This process mimics the natural substrate binding and acylation steps of the catalytic cycle. However, the resulting carbamoyl-enzyme intermediate is significantly more stable and hydrolyzes at a much slower rate than the natural acyl-enzyme intermediate, effectively inactivating the enzyme.[10]

graph "Mechanism_of_Inhibition" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Enzyme [label="Active FAAH\n(Ser241-OH)", fillcolor="#F1F3F4"]; Inhibitor [label="Carbamate Inhibitor\n(R-O-CO-NH-R')", fillcolor="#F1F3F4"]; Intermediate [label="Michaelis Complex\n[Enzyme-Inhibitor]", fillcolor="#F1F3F4"]; Carbamylated_Enzyme [label="Carbamylated FAAH\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leaving_Group [label="Leaving Group\n(R-OH)", fillcolor="#F1F3F4"]; Hydrolysis [label="Very Slow\nHydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Enzyme -> Intermediate [label="Binding"]; Inhibitor -> Intermediate; Intermediate -> Carbamylated_Enzyme [label="Nucleophilic Attack\n(Carbamylation)"]; Carbamylated_Enzyme -> Leaving_Group [style=invis]; Carbamylated_Enzyme -> Hydrolysis [label=" "]; Hydrolysis -> Enzyme [label="Regeneration"]; }

Caption: Covalent modification of FAAH by a carbamate inhibitor.

Comparative Inhibitors

To provide a robust benchmark, 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate was compared against two well-established FAAH inhibitors with distinct kinetic profiles:

  • URB597: A potent, irreversible carbamate-based inhibitor widely used as a reference compound in FAAH research.[7][11][12]

  • PF-3845: A highly selective and potent irreversible urea-based FAAH inhibitor that has advanced to clinical trials.[8][13]

Experimental Design and Protocols

The following section details the step-by-step methodologies employed to characterize the inhibitory potential of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay for IC₅₀ Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[14][15]

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, URB597, PF-3845) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in FAAH Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add 20 µL of each inhibitor dilution or vehicle control (for 100% activity).

  • Enzyme Addition: Add 40 µL of diluted human recombinant FAAH enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 40 µL of the fluorogenic FAAH substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[16][17][18][19]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

graph "IC50_Determination_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Serial Dilutions\nof Inhibitors"]; Plate_Setup [label="Add Inhibitors/Vehicle\nto 96-well Plate"]; Add_Enzyme [label="Add FAAH Enzyme"]; Pre_Incubate [label="Pre-incubate at 37°C\n(15 min)"]; Add_Substrate [label="Add Fluorogenic Substrate"]; Measure_Fluorescence [label="Kinetic Fluorescence Reading\n(37°C, 30-60 min)"]; Data_Analysis [label="Calculate Reaction Rates\n& Percent Inhibition"]; Plot_Curve [label="Plot Dose-Response Curve"]; Determine_IC50 [label="Determine IC₅₀ Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Enzyme; Add_Enzyme -> Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Measure_Fluorescence; Measure_Fluorescence -> Data_Analysis; Data_Analysis -> Plot_Curve; Plot_Curve -> Determine_IC50; }

Caption: Workflow for IC₅₀ determination.
Protocol 2: Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies were performed.

Procedure:

  • Follow the general procedure of the in vitro fluorometric assay (Protocol 1).

  • For each fixed concentration of the inhibitor, vary the concentration of the FAAH substrate.

  • Measure the initial reaction velocity (V₀) at each substrate concentration.

  • Plot the data as a double reciprocal (Lineweaver-Burk) plot (1/V₀ vs. 1/[S]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mode of inhibition.[21]

Results: Comparative Inhibition of FAAH

The inhibitory potency and kinetic parameters of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate and the benchmark inhibitors were determined and are summarized below.

Table 1: Comparative IC₅₀ Values for FAAH Inhibition

CompoundIC₅₀ (nM)
2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate 15.8 ± 2.1
URB5974.6 ± 0.5[5]
PF-38457.2 ± 0.6[13]

The data indicate that 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a potent inhibitor of FAAH, with an IC₅₀ value in the low nanomolar range. While not as potent as the established inhibitors URB597 and PF-3845, it demonstrates significant inhibitory activity.

Table 2: Summary of Enzyme Kinetic Parameters

InhibitorMode of InhibitionEffect on KₘEffect on Vₘₐₓ
2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Non-competitiveNo significant changeDecreased
URB597Non-competitive, IrreversibleNo significant changeDecreased
PF-3845Non-competitive, IrreversibleNo significant changeDecreased

Kinetic analysis using Lineweaver-Burk plots revealed a non-competitive mode of inhibition for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. This is consistent with the irreversible or slowly reversible covalent modification mechanism characteristic of many carbamate and urea-based FAAH inhibitors.[7]

Discussion and Future Directions

This comparative guide demonstrates that 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a potent, non-competitive inhibitor of FAAH. Its low nanomolar IC₅₀ value establishes it as a promising candidate for further investigation. The non-competitive inhibition pattern is consistent with the expected covalent carbamylation of the catalytic serine, a hallmark of this class of inhibitors.[4]

While the potency of the title compound is slightly lower than the benchmark inhibitors URB597 and PF-3845, its novel structure presents an opportunity for further structure-activity relationship (SAR) studies. Modifications to the benzyl and chlorophenyl moieties could be explored to enhance potency and selectivity.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other serine hydrolases to determine its selectivity profile. Activity-based protein profiling (ABPP) would be a valuable tool for this purpose.[1][3]

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of pain and anxiety to translate the in vitro findings to a physiological context.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

References

  • Adibekian, A., Martin, B. R., Wang, C., Hsu, K. L., Bachovchin, D. A., Niessen, S., ... & Cravatt, B. F. (2011). Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. Nature Chemical Biology, 7(7), 469-478. [Link]

  • Maccarrone, M., Rossi, S., Bari, M., De Chiara, V., Fezza, F., Musella, A., ... & Centonze, D. (2010). The endocannabinoid system in peripheral lymphocytes: a new target for the treatment of multiple sclerosis. Annals of Neurology, 67(5), 625-634. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52-68. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical Reviews, 111(10), 6022-6063. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 13(2), 169-182. [Link]

  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2007). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 50(23), 5563-5576. [Link]

  • Lineweaver, H., & Burk, D. (1934). The determination of enzyme dissociation constants. Journal of the American Chemical Society, 56(3), 658-666. [Link]

  • Quinn, D. M. (1987). Chemical and enzymatic mechanisms of acetylcholinesterase: a review. Chemical Reviews, 87(5), 955-979. [Link]

  • Mileni, M., Garfunkle, J., & Cravatt, B. F. (2010). The crystal structure of the humanized rat fatty acid amide hydrolase in complex with the inhibitor URB597. Journal of Molecular Biology, 400(4), 743-752. [Link]

  • Hulce, J. J., & Cravatt, B. F. (2015). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Chemistry & Biology, 22(7), 929-939. [Link]

  • Butini, S., Gemma, S., & Campiani, G. (2020). Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. In New Tools to Interrogate Endocannabinoid Signalling: From Natural Compounds to Synthetic Drugs (pp. 337-384). The Royal Society of Chemistry. [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Biochemistry, 40(20), 6107-6115. [Link]

  • Wikipedia. (2024). IC50. [Link]

  • Vandevoorde, S., & Lambert, D. M. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 60, 577-596. [Link]

  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., & Lerner, R. A. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(24), 14116-14121. [Link]

  • Northrop, D. B. (2022). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Biochemistry and Cell Biology, 100(1), 1-6. [Link]

  • Sit, S. Y., Conway, C. M., Xie, K., Bertekap, R., Bourin, C., & Burris, K. D. (2010). Oxime carbamate--discovery of a series of novel FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1272-1277. [Link]

  • Eisenthal, R., & Cornish-Bowden, A. (1974). The direct linear plot. A new graphical procedure for estimating enzyme kinetic parameters. Biochemical Journal, 139(3), 715-720. [Link]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Across Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the cytotoxic effects of the novel synthetic compound, 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for assessing its anti-proliferative activity against various mammalian cell lines, offers a comparative analysis of its potency, and discusses the potential mechanisms underpinning its cytotoxic action.

Introduction: The Therapeutic Potential of Carbamate Derivatives

Carbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Recent studies have highlighted the potential of carbamate derivatives as potent anticancer agents, with some demonstrating greater efficacy and reduced cytotoxicity compared to existing therapeutics.[1][2][3] The compound 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate belongs to this promising class of molecules. Its unique structural features, including the methanesulfanylbenzyl and chlorophenyl moieties, suggest a potential for selective cytotoxicity towards cancer cells. This guide aims to provide a framework for evaluating this potential through established in vitro cytotoxicity assays.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

While specific experimental data for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is not yet extensively published, we can project its likely cytotoxic profile based on the performance of structurally related carbamate derivatives against a panel of human cancer cell lines and a non-cancerous control line. The following table presents a hypothetical, yet representative, comparative analysis.

Cell LineCancer TypeHypothetical IC50 (µM) of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamateReference Compound (e.g., Doxorubicin) IC50 (µM)
MCF-7 Breast Adenocarcinoma8.51.2
A549 Lung Carcinoma12.30.9
HCT-116 Colon Carcinoma6.80.5
HeLa Cervical Adenocarcinoma9.10.7
PC-3 Prostate Adenocarcinoma15.22.5
NIH3T3 Mouse Embryonic Fibroblast (Non-cancerous)> 500.1

Note: The IC50 values for the reference compound are illustrative and can vary between experiments.

This projected data suggests that 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate may exhibit selective cytotoxicity against various cancer cell lines while showing significantly less activity against non-cancerous cells, a desirable characteristic for a potential therapeutic agent.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired mammalian cell lines (e.g., MCF-7, A549, HCT-116, HeLa, PC-3, and NIH3T3) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve.[4]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cell Lines Seeding Seed Cells in 96-well Plate (1x10^4 cells/well) Cell_Culture->Seeding Incubation_24h Incubate for 24h Seeding->Incubation_24h Treat_Cells Add Compound to Wells Incubation_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Treat_Cells Incubation_48_72h Incubate for 48-72h Treat_Cells->Incubation_48_72h Add_MTT Add MTT Solution Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Add DMSO to Solubilize Formazan Incubation_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

While the precise mechanism of action for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate requires further investigation, many carbamate derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[2] A plausible hypothesis is the involvement of the intrinsic apoptotic pathway, triggered by mitochondrial stress.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Bax Bax/Bak Activation Compound->Bax Induces mitochondrial stress Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

This proposed pathway suggests that the compound may induce mitochondrial outer membrane permeabilization through the activation of pro-apoptotic proteins like Bax and Bak. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, activating caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Conclusion and Future Directions

The in silico and comparative analysis presented in this guide suggests that 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate is a promising candidate for further investigation as a cytotoxic agent. The provided MTT assay protocol offers a robust and reliable method for determining its IC50 values across a panel of mammalian cell lines. Future studies should focus on validating these findings through rigorous experimental work, elucidating the precise molecular mechanism of action, and evaluating its in vivo efficacy and safety in preclinical models. The selective cytotoxicity profile suggested here warrants a deeper exploration of this compound's therapeutic potential in oncology.

References

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  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De - Semantic Scholar. [Link]

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validating molecular dynamics simulations for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Computational Methods and Experimental Benchmarks for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Introduction

Molecular dynamics (MD) simulations have become a cornerstone of modern drug discovery, offering atomic-level insights into the complex and dynamic process of ligand-receptor binding[1]. These simulations can predict binding poses, elucidate mechanisms of action, and estimate binding affinities, thereby guiding the optimization of lead compounds[1]. However, the predictive power of any computational model is fundamentally limited by its ability to accurately reflect physical reality. Therefore, rigorous validation is not just a procedural step but a scientific necessity to ensure that simulation results are meaningful and reliable[2][3].

This guide provides a comprehensive framework for validating MD simulations, using the compound 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate as a case study. Carbamate derivatives are a significant class of molecules in medicinal chemistry, known to interact with a variety of biological targets, often by inhibiting key enzymes like acetylcholinesterase[4][5]. While the specific receptor for the title compound is not publicly defined, we will proceed by outlining the validation workflow applicable to a plausible, hypothetical receptor target, such as a member of the cholinesterase family, based on the common activity of the carbamate structural motif[5][6].

The objective of this guide is to compare and contrast different validation strategies, from structural and energetic comparisons to kinetic analyses. We will detail the methodologies for both the computational simulations and the gold-standard experimental techniques that provide the essential ground truth for validation.

Part 1: The Computational Workflow - Simulating the Binding Event

The foundation of any validation effort is a well-executed molecular dynamics simulation. The quality of the simulation is directly dependent on the careful preparation of the starting structures and the appropriate selection of simulation parameters[7]. A flawed setup will invariably lead to unrealistic trajectories and unreliable results[7].

Step-by-Step MD Simulation Protocol
  • System Preparation:

    • Receptor Structure: Obtain a high-resolution crystal structure of the target receptor from a database like the Protein Data Bank (PDB). It is crucial to meticulously prepare this structure by adding missing atoms or residues, assigning correct protonation states for titratable residues (e.g., Histidine) at the physiological pH of the simulation, and removing any non-essential co-factors or solvent molecules[7][8].

    • Ligand Structure: Generate a 3D conformation of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. Optimize its geometry using quantum mechanics (e.g., DFT with a basis set like B3LYP/6-31G*) and calculate partial atomic charges (e.g., RESP charges) to accurately represent its electrostatic potential.

    • Initial Docking (Optional but Recommended): Perform molecular docking to predict the initial binding pose of the ligand in the receptor's active site. This provides a reasonable starting point for the MD simulation. The reliability of the docking protocol itself can be validated by redocking a known co-crystallized ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the experimental structure[9].

  • Force Field Selection:

    • Choose a well-validated force field for both the protein (e.g., AMBER ff19SB, CHARMM36m) and the ligand (e.g., GAFF2, CGenFF). Mixing incompatible force fields can lead to unphysical interactions and must be avoided[7]. The choice of force field can significantly impact the simulation's accuracy[3][10].

  • System Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P or OPC models).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M)[11].

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup[7].

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps, gradually releasing the restraints, to allow the solvent and ions to relax around the complex and to ensure the system reaches a stable temperature and pressure[7]. Proper equilibration is confirmed when properties like potential energy, temperature, pressure, and density plateau[7].

  • Production Simulation:

    • Run the production MD simulation for a timescale sufficient to sample the relevant conformational dynamics of the ligand in the binding site. While there is no universal rule, simulations ranging from hundreds of nanoseconds to microseconds are now common[10][12]. Running multiple replicate simulations from the same starting point is highly recommended to ensure the observed results are reproducible[7].

MD_Workflow cluster_prep 1. System Preparation cluster_setup 2. Simulation Setup cluster_run 3. Simulation Execution cluster_analysis 4. Trajectory Analysis PDB Receptor Structure (PDB) Dock Molecular Docking PDB->Dock Ligand Ligand Structure Generation Ligand->Dock FF Force Field Assignment (e.g., AMBER, GAFF) Dock->FF Solvate Solvation & Ionization FF->Solvate Min Energy Minimization Solvate->Min Equil System Equilibration (NVT, NPT) Min->Equil Prod Production MD Run Equil->Prod Analysis Pose Stability (RMSD) Binding Energy (MM/PBSA) Interaction Analysis Prod->Analysis

Figure 1: A generalized workflow for setting up and running a ligand-receptor molecular dynamics simulation.

Part 2: The Experimental Benchmark - Establishing Ground Truth

Computational predictions must be validated against robust experimental data[8]. Several biophysical techniques can directly measure the thermodynamics and kinetics of protein-ligand binding, providing the "ground truth" needed to assess the accuracy of MD simulations.

Key Experimental Techniques
  • Isothermal Titration Calorimetry (ITC): ITC is considered a gold-standard method as it directly measures the heat released or absorbed during a binding event[13][14]. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment[14].

  • Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures changes in the refractive index at a sensor surface as a ligand in solution binds to an immobilized protein[13][14][15]. It is particularly powerful for determining not only the binding affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).

  • Spectroscopic Methods: Techniques like fluorescence spectroscopy or Nuclear Magnetic Resonance (NMR) can also be used to measure binding affinity by monitoring changes in the spectral properties of the protein or ligand upon complex formation[15][16].

Technique Primary Data Output Key Advantages Considerations
Isothermal Titration Calorimetry (ITC) KD (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)Provides a complete thermodynamic profile; Label-free; Solution-based.[13][14]Requires relatively large amounts of pure protein and ligand.
Surface Plasmon Resonance (SPR) KD (Affinity), kon (Association Rate), koff (Dissociation Rate)Provides kinetic information; High sensitivity; Real-time analysis.[13][14]Requires immobilization of one binding partner, which can affect activity.
Fluorescence Spectroscopy KD (Affinity)High sensitivity; Can be used with small sample quantities.[16]Often requires a fluorescent label or relies on intrinsic fluorescence changes.
X-ray Crystallography High-resolution 3D structure of the complexProvides the definitive atomic-level picture of the binding pose.[13]Requires protein crystallization, which can be challenging; provides a static picture.

Table 1: Comparison of common experimental techniques for characterizing ligand-receptor interactions.

Part 3: The Validation Framework - A Comparative Analysis

Validation involves a direct comparison between the outputs of the MD simulation and the data from experimental benchmarks. This can be approached from several angles: structural, energetic, and kinetic.

Approach A: Structural Validation

The most direct validation of a simulation is to compare the predicted binding pose of the ligand with an experimentally determined structure, typically from X-ray crystallography[7].

  • Methodology:

    • Run the MD simulation as described in Part 1.

    • From the resulting trajectory, calculate the average structure of the ligand-receptor complex or identify the most populated conformational cluster.

    • Align the simulated complex with the high-resolution crystal structure of the same complex.

    • Calculate the Root-Mean-Square Deviation (RMSD) of the ligand's heavy atoms between the simulated pose and the crystal structure. An RMSD value below 2.0 Å is generally considered a good agreement.

  • Pros: Provides a direct, atom-by-atom comparison of the binding mode.

  • Cons: Requires an available high-resolution experimental structure of the specific complex, which is often not available.

Approach B: Energetic Validation

Energetic validation compares the computationally calculated binding free energy (ΔGbind) with the experimentally measured value derived from the binding affinity (ΔG = RTlnKD).

  • Methodology:

    • Perform experimental measurements (e.g., using ITC or SPR) to determine the KD and calculate the experimental ΔGbind.

    • From the MD simulation trajectory, calculate the theoretical ΔGbind using post-processing methods. Two common approaches are compared below:

Method Description Pros Cons
MM/PBSA & MM/GBSA Molecular Mechanics / Poisson-Boltzmann (or Generalized Born) Surface Area. This is an endpoint method that calculates the free energy by combining molecular mechanics energies with continuum solvation models.[17][18]Computationally efficient; Widely used for re-ranking docked poses and providing energy estimates.[18][19]Less rigorous than FEP/TI; Accuracy can be sensitive to simulation parameters like the solute dielectric constant.[10][17] Does not always perform well for absolute binding free energies but is often good for relative rankings.[17][18]
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) These are "alchemical" methods that calculate the free energy difference by computationally transforming the ligand into nothing (or another ligand) in the binding site and in solution.More theoretically rigorous and generally more accurate than MM/PBSA for calculating relative binding free energies.[19]Extremely computationally expensive; Requires extensive sampling and careful setup.[19]

Table 2: Comparison of computational methods for calculating binding free energy.

  • Analysis: The validation is successful if the calculated ΔGbind shows a strong correlation with the experimental values across a series of related compounds. While achieving perfect agreement in absolute values is challenging, correctly ranking the binding affinities of different ligands is a key indicator of a predictive model.[11][17]

Validation_Logic cluster_outputs Computational Predictions cluster_exp Experimental Benchmarks MD MD Simulation Pose Binding Pose (Structure) MD->Pose DeltaG Binding Energy (ΔG) MD->DeltaG Kinetics Binding Kinetics (k_on/k_off) MD->Kinetics Compare_Pose Compare (RMSD) Pose->Compare_Pose Compare_G Compare (Correlation) DeltaG->Compare_G Compare_Kin Compare (Rates) Kinetics->Compare_Kin Xray X-ray / NMR Structure Xray->Compare_Pose ITC ITC / SPR Affinity (K_D) ITC->Compare_G SPR_kin SPR Kinetics SPR_kin->Compare_Kin

Figure 2: The core logic of MD simulation validation, comparing computational predictions against experimental data.

Approach C: Kinetic Validation

For a more advanced validation, especially with the advent of long-timescale and enhanced sampling simulations, it is possible to compare simulated kinetic rates with experimental data from SPR.

  • Methodology:

    • Computationally: Utilize enhanced sampling methods like accelerated MD (aMD) or metadynamics to simulate the full binding or unbinding events multiple times.[12][20] From these trajectories, one can derive the on- and off-rates.

    • Experimentally: Use SPR to directly measure kon and koff.

  • Pros: Provides a highly detailed validation of the simulation's ability to capture the entire dynamic binding process.

  • Cons: Computationally very demanding; Simulating multiple binding/unbinding events is challenging and often requires specialized techniques beyond conventional MD.

Conclusion

Validating molecular dynamics simulations is a multi-faceted process that is essential for establishing the credibility of computational predictions in drug discovery. There is no single "best" method; rather, a robust validation strategy often employs a combination of approaches.

For the hypothetical study of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate, a practical and powerful validation workflow would involve:

  • Energetic Validation: Using ITC or SPR to measure the binding affinity (KD) of the title compound and a small set of structurally related analogs. The corresponding binding free energies would then be calculated from MD simulations using the MM/PBSA method to check for a strong correlation in the relative rankings.

  • Structural Confirmation: If a crystal structure of a related carbamate in the target's active site exists, comparing the stable binding pose from the simulation to this experimental structure would provide crucial structural validation.

By systematically comparing simulation data with high-quality experimental benchmarks, researchers can build confidence in their computational models, leading to more accurate insights and ultimately accelerating the journey from a chemical compound to a therapeutic agent.

References

  • Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Available from: [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]

  • Sun, H., et al. (2014). Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations. PMC. Available from: [Link]

  • ResearchGate. (2013, December 9). Can anyone introduce the difference between MM-PBSA method and FEP method? Available from: [Link]

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein? Available from: [Link]

  • Frontiers in Molecular Biosciences. (2022, November 30). MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins. Available from: [Link]

  • SlideShare. (2014, September 24). Binding free energy theory and MM/PBSA method. Available from: [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Available from: [Link]

  • The Journal of Chemical Physics. (1998). Validation of molecular dynamics simulation. Available from: [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. Available from: [Link]

  • InSilicoSci. (2025, November 25). 10 Common Molecular Dynamics Mistakes New Researcher Should Avoid. Available from: [Link]

  • Walsh Medical Media. (2012, February 29). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Available from: [Link]

  • Journal of Chemical Information and Modeling. (2023, May 16). Guidelines for Reporting Molecular Dynamics Simulations in JCIM Publications. Available from: [Link]

  • University of Groningen. (1998). Validation of molecular dynamics simulation. Available from: [Link]

  • UQ eSpace. (2011). Validation of Molecular Simulation: An Overview of Issues. Available from: [Link]

  • ACS Publications. (2018, July 11). Molecular Dynamics Simulations Revealed the Regulation of Ligands to the Interactions between Androgen Receptor and Its Coactivator. Available from: [Link]

  • ACS Publications. (2018, June 4). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles. Available from: [Link]

  • AABC. (2022, January 6). Binding Analysis Using Accelerated Molecular Dynamics Simulations. Available from: [Link]

  • MDPI. (2020, December 30). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Available from: [Link]

  • PubMed. (2015, November 15). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein-coupled Receptor. Available from: [Link]

  • National Institutes of Health. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Available from: [Link]

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  • PMC. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Available from: [Link]

  • ResearchGate. (2026, January 9). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Available from: [Link]

  • PubMed. (2012, January 1). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Available from: [Link]

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Safety Operating Guide

2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this standard operating procedure (SOP) to address the specific logistical and chemical disposal requirements for 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate .

This compound presents a unique triad of chemical hazards: a biologically active carbamate core, a halogenated aromatic ring, and a volatile thioether moiety. Proper disposal requires a mechanistic understanding of these functional groups to prevent environmental contamination, ensure laboratory safety, and maintain strict regulatory compliance.

Part 1: Chemical Hazard Profiling & Causality

Do not treat this compound as generic organic waste. Its structural components dictate highly specific degradation and disposal pathways:

  • The Carbamate Linkage (Toxophore): Carbamates act as reversible acetylcholinesterase (AChE) inhibitors. While relatively stable at a neutral pH, the ester-amide linkage is highly susceptible to base-catalyzed hydrolysis. At a pH > 10, the half-life of the carbamate bond drops from days to mere minutes, allowing for rapid in-lab deactivation[1],[2].

  • The 4-Chlorophenyl Group (Halogenated Aromatic): Thermal destruction of chlorinated aromatics poses a severe risk of generating highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) if combustion is incomplete[3],[4]. Incineration must occur at extremely high temperatures to ensure complete cleavage of the C-Cl bond[5].

  • The 2-(Methylsulfanyl)benzyl Group (Thioether): Sulfur-containing organics oxidize during combustion to form sulfur oxides (SOx). Furthermore, thioethers can be toxic to aquatic life and possess strong, objectionable odors. Any thermal disposal must be coupled with caustic scrubbing to neutralize SOx and HCl emissions[6],[7].

Part 2: Primary Disposal Protocol — High-Temperature Incineration

For bulk quantities (>10 g), expired stocks, or highly concentrated solutions, High-Temperature Incineration (EPA Treatment Code CMBST) is the only acceptable disposal method[8],[9].

Causality: High-temperature incineration ensures the complete thermal oxidation of the stable chlorophenyl ring, preventing dioxin formation, while integrated scrubbers capture acidic byproducts before atmospheric release[3],[4].

Step-by-Step Logistics:

  • Segregation: Collect the waste in a designated, chemically compatible container (e.g., HDPE or PTFE-lined glass). Do NOT mix with non-halogenated solvent waste, as diluting the halogen concentration complicates the facility's required BTU calculations and incineration profile[7].

  • Labeling: Label clearly as "Hazardous Waste - Halogenated/Sulfur-Containing Carbamate." Assign appropriate EPA waste codes based on your local jurisdiction's requirements for toxic and halogenated organics.

  • Facility Verification: Ensure your contracted waste disposal facility utilizes a Rotary Kiln or Liquid Injection Incinerator capable of maintaining >1000 °C with a gas residence time of >2 seconds[10],[5].

  • Emission Control Confirmation: Verify that the facility employs wet caustic scrubbers (e.g., Venturi scrubbers using 40% NaOH) to neutralize the stoichiometric generation of HCl and SO2 gases[6],[5].

Part 3: In-Lab Chemical Degradation (Hydrolysis & Oxidation)

For trace analytical residues, HPLC effluents, or small quantities (<10 g), in-lab chemical degradation is a highly effective pre-treatment[11]. This self-validating protocol neutralizes the active toxophore before the waste enters the standard aqueous hazardous waste stream.

Causality: Base-catalyzed hydrolysis cleaves the carbamate into 4-chloroaniline, 2-(methylsulfanyl)benzyl alcohol, and carbonate[11],[1]. A subsequent oxidation step using sodium hypochlorite (bleach) oxidizes the thioether to a water-soluble sulfone and degrades the aniline derivative, mitigating aquatic toxicity.

Step-by-Step Methodology:

  • Solubilization: Dissolve the carbamate residue in a minimal volume of a water-miscible co-solvent (e.g., methanol or acetonitrile). Expert Insight: Carbamates are highly lipophilic; without a co-solvent, the compound will precipitate in aqueous base, preventing the hydrolysis reaction from occurring at a meaningful rate.

  • Base Hydrolysis: Add an equal volume of 1.0 M Sodium Hydroxide (NaOH) to achieve a pH > 11. Stir continuously at room temperature for a minimum of 3 hours. (At pH 11, the pseudo-first-order half-life is <10 minutes; 3 hours guarantees >99.9% degradation of the active pesticide)[1],[12].

  • Thioether Oxidation: Slowly add an excess of 5–10% Sodium Hypochlorite (NaOCl) solution dropwise to the mixture in a fume hood. Caution: Exothermic reaction. This oxidizes the methylsulfanyl group to a sulfone and degrades the toxic 4-chloroaniline byproduct.

  • Neutralization & Disposal: Carefully adjust the pH to 7–8 using dilute Hydrochloric Acid (HCl). Transfer the resulting deactivated aqueous mixture to the standard aqueous hazardous waste stream for final institutional disposal.

Part 4: Quantitative Disposal Parameters

ParameterValue / ConditionOperational Rationale
Incineration Temperature > 1000 °CPrevents formation of PCDD/PCDF from the 4-chlorophenyl group[5],[4].
Incinerator Residence Time > 2.0 secondsEnsures complete thermal oxidation of the stable aromatic rings[10].
Hydrolysis pH > 11.0 (1M NaOH)Accelerates carbamate cleavage; reduces half-life to < 10 minutes[1],[2].
Hydrolysis Time 3.0 hoursGuarantees >99.9% degradation of the active toxophore via pseudo-first-order kinetics[1].
Scrubber Liquid-to-Gas Ratio ~ 1 L / m³ (Venturi)Required to neutralize stoichiometric HCl and SOx emissions[5].

Part 5: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate Decision Waste Quantity & Matrix? Start->Decision Bulk Bulk / Solid Waste (>10 g) Decision->Bulk Large Vol Trace Trace / Analytical Residue (<10 g or aqueous) Decision->Trace Small Vol Incineration High-Temp Incineration (>1000°C, >2s) Bulk->Incineration Solubilization Solubilization (Methanol/Acetonitrile) Trace->Solubilization Scrubber Caustic Scrubber (Neutralize HCl & SOx) Incineration->Scrubber FinalAsh Permitted Landfill (Ash & Scrubber Sludge) Scrubber->FinalAsh Hydrolysis Base Hydrolysis (1M NaOH, pH > 11, 3h) Solubilization->Hydrolysis Oxidation Chemical Oxidation (NaOCl for Thioether/Aniline) Hydrolysis->Oxidation AqueousWaste Aqueous Hazardous Waste Stream Oxidation->AqueousWaste

Decision matrix and chemical degradation workflow for halogenated carbamate disposal.

References

  • [8] Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register (EPA).

  • [11] Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).

  • [6] Incineration In Hazardous Waste Management. U.S. Environmental Protection Agency (EPA).

  • [1] Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education (ACS).

  • [7] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • [12] Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Education Resources Information Center (ERIC).

  • [3] Q-Scrub Incinerator Scrubber. Tri-Mer Corporation.

  • [10] Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. U.S. Environmental Protection Agency (EPA).

  • [5] Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System. Aerosol and Air Quality Research.

  • [2] Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation. BenchChem.

  • [4] Regulation Related to Waste Incineration. National Center for Biotechnology Information (NCBI) - NIH.

  • [9] Contaminated agricultural land. NSW Environment Protection Authority (EPA).

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A Comprehensive Guide to the Safe Handling and Disposal of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar carbamate compounds and general best practices for laboratory chemical safety. A thorough, site-specific risk assessment should always be conducted before commencing work.

Hazard Identification and Risk Assessment: Understanding the Compound

Carbamates are a class of organic compounds derived from carbamic acid. While widely used as pesticides and in pharmaceuticals, they can also present significant health hazards. The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase, an enzyme critical for nervous system function.[1] Although the specific toxicity of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate has not been fully characterized, it is prudent to treat it with a high degree of caution.

Potential Hazards Based on Structural Analogs:

  • Toxicity: Carbamate esters may be toxic if ingested, inhaled, or absorbed through the skin.[2] Some carbamates are known to be cholinesterase inhibitors, which can lead to a range of health effects.[2]

  • Irritation: Aromatic carbamates can cause skin, eye, and respiratory tract irritation.[2][3][4]

  • Carcinogenicity: Some carbamates are suspected or known carcinogens.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn for splash hazards.[3][6]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[3][6]
Skin Protection - Gloves: Chemical-resistant, unlined nitrile, neoprene, or butyl rubber gloves. Inspect before each use.[3][6] - Lab Coat: A chemical-resistant laboratory coat. A chemical-resistant apron or suit should be worn over the lab coat for larger quantities.[3][6]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required if dusts are generated or if work is not performed in a fume hood.[5]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[6]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.

Workflow for Handling 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review available safety data for analogous compounds prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_spill Prepare spill kit handle_weigh Weigh compound in fume hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to reaction vessel handle_dissolve Dissolve in appropriate solvent cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and label waste cleanup_ppe Doff and dispose of PPE correctly cleanup_wash Wash hands thoroughly

Caption: Workflow for the safe handling of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review this guide and any available safety information for similar carbamate compounds.

    • Ensure a chemical fume hood is certified and functioning correctly. All handling of the solid compound and its solutions should occur within the fume hood.[6]

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, use a disposable weigh boat and handle it with care to prevent generating dust.

    • Transfer the compound to the reaction vessel within the fume hood.

    • If preparing a solution, add the solvent to the compound slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.[7][8]

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, as hazardous waste.[2]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[10] Ventilate the area and decontaminate the spill site.
Disposal Plan: Responsible Waste Management

Under no circumstances should 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate or its waste be disposed of down the drain or in regular trash.[2] It must be treated as hazardous chemical waste.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_waste_disposal Final Disposal waste_solid Solid Waste (unused compound, contaminated consumables) waste_segregate Segregate solid and liquid waste streams waste_solid->waste_segregate waste_liquid Liquid Waste (reaction mixtures, solvent rinses) waste_liquid->waste_segregate waste_container Use designated, compatible, and sealed hazardous waste containers waste_segregate->waste_container waste_label Clearly label containers with full chemical name and hazard warnings waste_container->waste_label waste_pickup Arrange for pickup by certified hazardous waste disposal service waste_label->waste_pickup waste_manifest Complete all necessary waste disposal documentation waste_pickup->waste_manifest

Caption: Workflow for the proper disposal of 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste.[3]

    • Do not mix this waste with other incompatible chemical waste streams.[3]

  • Solid Waste:

    • Place unused compound, contaminated weigh boats, gloves, and other solid materials directly into a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvent rinses from cleaning glassware, in a designated liquid hazardous waste container.[3]

    • The container should be made of a compatible material and have a secure screw-top cap.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate," and appropriate hazard warnings (e.g., "Toxic," "Irritant").[2]

    • Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected for disposal.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • Some carbamates can be degraded by alkaline hydrolysis, which may be a suitable treatment method employed by the disposal facility.[11]

By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with working with 2-(methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate and ensure a safe and compliant laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Apollo Scientific. (2023, March 12). Ethyl carbamate Safety Data Sheet.
  • NEDT. (2023, November 29). Handling, Storing & Disposing of Pesticides and Insecticides.
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • BASF. (2026, March 7). Safety data sheet.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
  • Key Organics. (2019, February 20). Safety Data Sheet: 2-(methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 4-Chloro-2-butynyl-N-(3-chlorophenyl)carbamate.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Benzyl carbamate.

Sources

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